molecular formula C44H53FN7O8P B13714010 3'-F-3'-dG(iBu)-2'-phosphoramidite

3'-F-3'-dG(iBu)-2'-phosphoramidite

Cat. No.: B13714010
M. Wt: 857.9 g/mol
InChI Key: VRYMRGCKBRUVPH-AOCJBPQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-F-3'-dG(iBu)-2'-phosphoramidite is a useful research compound. Its molecular formula is C44H53FN7O8P and its molecular weight is 857.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H53FN7O8P

Molecular Weight

857.9 g/mol

IUPAC Name

N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)36(45)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38,42H,12,24-25H2,1-8H3,(H2,48,49,50,53,54)/t35-,36-,38-,42-,61?/m1/s1

InChI Key

VRYMRGCKBRUVPH-AOCJBPQJSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Foundational & Exploratory

The Apex of Stability: A Technical Guide to the Impact of 3'-Fluoro Modification on 2'-5' Linked Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the vanguard of oligonucleotide therapeutics, the quest for enhanced stability is paramount. The transient nature of unmodified oligonucleotides in biological systems presents a formidable challenge, curtailing their therapeutic promise. This guide delves into a sophisticated modification strategy: the introduction of a 3'-fluoro group into the backbone of 2'-5' linked oligonucleotides. We will explore the mechanistic underpinnings of this modification and its profound impact on enzymatic and thermal stability, offering a technical roadmap for its application and evaluation.

The Unconventional Linkage: A Primer on 2'-5' Oligonucleotides

While the canonical 3'-5' phosphodiester bond forms the backbone of DNA and RNA, the 2'-5' linkage holds a unique position in biology. Most notably, 2'-5' linked oligoadenylates (2-5A) are crucial second messengers in the interferon-induced antiviral response.[1] Upon activation by double-stranded RNA, oligoadenylate synthetases (OAS) catalyze the synthesis of 2-5A, which in turn activates RNase L, an endoribonuclease that degrades viral and cellular RNA, thereby inhibiting viral replication.[1][2][3]

However, the therapeutic potential of 2'-5' linked oligonucleotides has been hampered by their inherent instability. They are susceptible to degradation by various cellular nucleases, limiting their in vivo half-life and efficacy.[4][5][6] This has spurred the exploration of chemical modifications to bolster their resilience.

The Power of Fluorine: Enhancing Stability at the 3'-Position

The introduction of a fluorine atom at the 3'-position of the ribose sugar is a strategic modification aimed at enhancing oligonucleotide stability. The high electronegativity of fluorine profoundly influences the local electronic environment and conformational geometry of the sugar ring.

Mechanism of Enhanced Nuclease Resistance

The stability of 3'-fluoro modified oligonucleotides stems from several key factors:

  • Stereoelectronic Effects: The electron-withdrawing nature of the fluorine atom alters the charge distribution on the sugar-phosphate backbone. This can render the phosphodiester bond less susceptible to nucleophilic attack by nuclease enzymes.

  • Conformational Rigidity: The 3'-fluoro modification can lock the sugar into a specific pucker conformation, typically an A-form helix-like geometry. This pre-organized structure can enhance binding affinity to complementary RNA strands and may sterically hinder the approach of nucleases.[7][8][9]

  • Disruption of Enzyme Recognition: Nucleases often recognize the specific geometry and hydrogen-bonding patterns of the natural sugar-phosphate backbone. The presence of a 3'-fluoro group can disrupt these recognition sites, thereby impeding enzymatic degradation.

Impact on Thermal Stability

The conformational pre-organization imparted by the 3'-fluoro modification also contributes to increased thermal stability of duplexes. By reducing the entropic penalty of duplex formation, 3'-fluoro modified oligonucleotides can exhibit a higher melting temperature (Tm) when hybridized with a complementary strand.[10][11]

The Synergy of Modification: 3'-Fluoro Group on a 2'-5' Linkage

While direct, extensive literature on the combined impact of a 3'-fluoro modification on a 2'-5' linked oligonucleotide is emerging, we can extrapolate from the known effects of each component to build a strong scientific rationale for its enhanced stability.

The introduction of a 3'-fluoro group onto a 2'-5' linked oligonucleotide is hypothesized to create a molecule with superior stability due to a multi-faceted mechanism. The inherent resistance to certain nucleases conferred by the 2'-5' linkage is augmented by the protective effects of the 3'-fluoro modification.

Diagram: Proposed Mechanism of Enhanced Stability

G cluster_0 3'-Fluoro Modification cluster_1 2'-5' Linkage Stereoelectronic Effects Stereoelectronic Effects Reduced Susceptibility to Hydrolysis Reduced Susceptibility to Hydrolysis Stereoelectronic Effects->Reduced Susceptibility to Hydrolysis alters charge distribution Conformational Rigidity (A-form) Conformational Rigidity (A-form) Conformational Rigidity (A-form)->Reduced Susceptibility to Hydrolysis steric hindrance Disrupted Nuclease Recognition Disrupted Nuclease Recognition Reduced Enzymatic Degradation Reduced Enzymatic Degradation Disrupted Nuclease Recognition->Reduced Enzymatic Degradation Altered Backbone Geometry Altered Backbone Geometry Altered Backbone Geometry->Reduced Enzymatic Degradation Resistance to 3'-5' Specific Nucleases Resistance to 3'-5' Specific Nucleases Resistance to 3'-5' Specific Nucleases->Reduced Enzymatic Degradation Enhanced Oligonucleotide Stability Enhanced Oligonucleotide Stability Reduced Susceptibility to Hydrolysis->Enhanced Oligonucleotide Stability Reduced Enzymatic Degradation->Enhanced Oligonucleotide Stability

Caption: Synergistic effects of 3'-fluoro and 2'-5' linkage on stability.

Experimental Evaluation of Stability

To empirically validate the enhanced stability of 3'-fluoro modified 2'-5' linked oligonucleotides, a series of well-defined experiments are essential.

Nuclease Resistance Assay in Serum

This assay provides a direct measure of the oligonucleotide's half-life in a biologically relevant medium.

Protocol:

  • Oligonucleotide Preparation: Synthesize the 3'-fluoro modified 2'-5' linked oligonucleotide and an unmodified 2'-5' linked control of the same sequence. It is also beneficial to include a 3'-5' linked control.

  • Serum Incubation: Incubate a known concentration of each oligonucleotide in 50-90% fetal bovine serum (FBS) or human serum at 37°C.[4]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Reaction Quenching: The enzymatic degradation is stopped at each time point by adding a quenching buffer (e.g., containing EDTA and a chaotropic agent).

  • Analysis: The integrity of the oligonucleotide at each time point is analyzed by polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or capillary electrophoresis (CE).

  • Quantification: The percentage of intact oligonucleotide is quantified at each time point to determine the half-life.

Diagram: Nuclease Resistance Assay Workflow

G Oligo Synthesis Oligo Synthesis Serum Incubation (37°C) Serum Incubation (37°C) Oligo Synthesis->Serum Incubation (37°C) Modified & Control Time Point Aliquots Time Point Aliquots Serum Incubation (37°C)->Time Point Aliquots 0, 1, 4, 8, 24, 48h Reaction Quenching Reaction Quenching Time Point Aliquots->Reaction Quenching EDTA/Chaotrope PAGE/HPLC/CE Analysis PAGE/HPLC/CE Analysis Reaction Quenching->PAGE/HPLC/CE Analysis Quantification & Half-life Quantification & Half-life PAGE/HPLC/CE Analysis->Quantification & Half-life

Caption: Workflow for assessing oligonucleotide nuclease resistance in serum.

Thermal Melting (Tm) Analysis

This experiment determines the thermal stability of a duplex formed by the modified oligonucleotide and its complementary RNA strand.

Protocol:

  • Duplex Formation: Anneal the 3'-fluoro modified 2'-5' linked oligonucleotide with a complementary RNA strand in a suitable buffer (e.g., phosphate-buffered saline). An unmodified control duplex should also be prepared.

  • Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance of the duplex at 260 nm as the temperature is slowly increased.

  • Melting Curve Generation: Plot the absorbance as a function of temperature to generate a melting curve.

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the first derivative of the melting curve.[11]

Table 1: Expected Impact of Modifications on Oligonucleotide Stability

ModificationExpected Nuclease ResistanceExpected Thermal Stability (Tm)
Unmodified 3'-5'LowBaseline
Unmodified 2'-5'ModerateLower than 3'-5'[12][13]
3'-Fluoro Modified 3'-5'HighHigher than unmodified[10]
3'-Fluoro Modified 2'-5' Very High (Hypothesized) Higher than unmodified 2'-5'

Synthesis of 3'-Fluoro Modified 2'-5' Linked Oligonucleotides

The synthesis of these complex molecules requires specialized chemical approaches.

Synthesis of 3'-Fluoro-3'-deoxyadenosine Phosphoramidite

The key building block is the 3'-fluoro-3'-deoxyadenosine phosphoramidite. Its synthesis is a multi-step process, often starting from adenosine, and involves the stereospecific introduction of the fluorine atom.[14][15]

Solid-Phase Oligonucleotide Synthesis

Once the modified phosphoramidite is obtained, it can be incorporated into an oligonucleotide using standard solid-phase synthesis protocols. The key difference for creating a 2'-5' linkage lies in the use of a protecting group strategy that allows for the specific coupling at the 2'-hydroxyl position.

Enzymatic Synthesis

An alternative approach involves the enzymatic synthesis using a modified 3'-fluoro-3'-deoxyadenosine triphosphate (3'-F-dATP) and a template-dependent polymerase capable of forming 2'-5' linkages, such as certain variants of OAS.[16][17]

Conclusion and Future Directions

The 3'-fluoro modification of 2'-5' linked oligonucleotides represents a promising strategy to overcome the stability limitations of this unique class of molecules. The synergistic combination of the inherent properties of the 2'-5' linkage and the protective effects of the 3'-fluoro group is expected to yield oligonucleotides with significantly enhanced nuclease resistance and favorable thermal stability.

Further research is warranted to fully elucidate the structural and biological consequences of this modification. High-resolution structural studies, such as NMR and X-ray crystallography, will provide invaluable insights into the precise conformational changes induced by the 3'-fluoro group within a 2'-5' linked duplex. Moreover, comprehensive in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of these modified oligonucleotides, ultimately paving the way for their therapeutic application.

References

  • Insights from Crystal Structures into the Opposite Effects on RNA Affinity by the S- and R-6′-Methyl Backbone Modifications of 3′-Fluoro Hexitol Nucleic Acid (FHNA). PubMed Central. Available at: [Link]

  • Synthesis, improved antisense activity and structural rationale for the divergent RNA affinities of 3'-fluoro hexitol nucleic acid (FHNA and Ara-FHNA) modified oligonucleotides. Semantic Scholar. Available at: [Link]

  • Synthesis, Improved Antisense Activity and Structural Rationale for the Divergent RNA Affinities of 3'-fluoro Hexitol Nucleic Acid (FHNA and Ara-FHNA) Modified Oligonucleotides. PubMed. Available at: [Link]

  • Clinical pharmacokinetics of second generation antisense oligonucleotides. ResearchGate. Available at: [Link]

  • Synthesis, Improved Antisense Activity and Structural Rationale for the Divergent RNA Affinities of 3 '-Fluoro Hexitol Nucleic Acid (FHNA and Ara-FHNA) Modified Oligonucleotides. ResearchGate. Available at: [Link]

  • Antisense therapy. Wikipedia. Available at: [Link]

  • A New Synthesis of 3′-Fluoro-3′-deoxyadenosine. ResearchGate. Available at: [Link]

  • In vivo and in vitro studies of antisense oligonucleotides – a review. RSC Publishing. Available at: [Link]

  • Maximizing Oligonucleotide Therapeutic Development: Pre-clinical and Translational Considerations. Certara. Available at: [Link]

  • Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. PubMed. Available at: [Link]

  • 2' Fluoro RNA Modification. Bio-Synthesis Inc. Available at: [Link]

  • The Effect of 2′F-RNA on I-Motif Structure and Stability. MDPI. Available at: [Link]

  • Nuclease Resistance Modifications. Synoligo. Available at: [Link]

  • Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PMC. Available at: [Link]

  • Nucleoside modifications in RNA limit activation of 2′-5′-oligoadenylate synthetase and increase resistance to cleavage by RNase L. Nucleic Acids Research. Available at: [Link]

  • Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Semantic Scholar. Available at: [Link]

  • Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. Chemical Science. Available at: [Link]

  • Synthesis of a 3'-Fluoro-3'-deoxytetrose Adenine Phosphonate. ResearchGate. Available at: [Link]

  • Physicochemical and Biochemical Properties of 2',5'-linked RNA and 2',5'-RNA:3',5'-RNA "Hybrid" Duplexes. PubMed. Available at: [Link]

  • Nucleoside modifications in RNA limit activation of 2′-5′-oligoadenylate synthetase and increase resistance to cleavage by RNase L. ResearchGate. Available at: [Link]

  • Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research. Available at: [Link]

  • Nuclease-resistant composite 2',5'-oligoadenylate-3', 5'-oligonucleotides for the targeted destruction of RNA: 2-5A-iso-antisense. PubMed. Available at: [Link]

  • Thermal stabilisation of RNA·RNA duplexes and G-quadruplexes by phosphorothiolate linkages. Organic & Biomolecular Chemistry. Available at: [Link]

  • Physicochemical and biochemical properties of 2 ',5 '-linked RNA and 2 ',5 '-RNA : 3 ',5 '-RNA "hybrid" duplexes. ResearchGate. Available at: [Link]

  • Melting temperatures of native and each 2 -5 -linked RNA duplexes RNA.... ResearchGate. Available at: [Link]

  • The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation. PMC. Available at: [Link]

  • The chemical evolution of oligonucleotide therapies of clinical utility. PMC. Available at: [Link]

  • Modified internucleoside linkages for nuclease-resistant oligonucleotides. RSC Publishing. Available at: [Link]

Sources

Advanced Chemical Modifications: The Role of 3'-F-3'-dG-2'-Phosphoramidite in Next-Gen Aptamers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the specific role and application of 3'-F-3'-dG(iBu)-2'-phosphoramidite in the development of next-generation aptamers.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Oligonucleotide Engineers, Drug Development Scientists[1]

Executive Summary: Beyond Canonical Chemistry

In the landscape of therapeutic aptamers, metabolic stability remains the primary hurdle for clinical translation.[1] While standard 2'-Fluoro (2'-F) and 2'-O-Methyl (2'-OMe) modifications (on 3'→5' backbones) are the industry standard for nuclease resistance (e.g., Macugen), they are susceptible to certain 3'-exonucleases and do not fully mitigate renal clearance issues.[1]

This compound represents a specialized class of "Iso-Nucleotides" designed to synthesize 2'→5' linked oligonucleotides (Iso-DNA/Iso-RNA) .[1] Unlike standard reagents, this phosphoramidite installs a 2'→5' phosphodiester linkage while placing a fluorine atom at the 3' position .[1]

Core Utility:

  • Absolute Nuclease Evasion: The non-canonical 2'→5' linkage is unrecognizable to the vast majority of serum nucleases (which specifically target 3'→5' bonds).[1]

  • Conformational Locking: The 3'-Fluoro substituent dictates a specific sugar pucker (typically South or C2'-endo in this context), freezing the aptamer into rigid, high-affinity conformations.[1]

  • 3'-End Capping: When used at the 3'-terminus, the 3'-F acts as an obligate blocker against 3'-exonuclease degradation.[1]

Chemical Biology & Mechanism of Action

To understand the utility of this reagent, one must distinguish it from the standard 2'-F modifications used in SELEX.[1]

Structural Topology: The 2'→5' Switch

Standard DNA/RNA synthesis proceeds via a 3'-phosphoramidite reacting with a 5'-hydroxyl.[1] This reagent flips the regiochemistry:

  • Reagent: 3'-Deoxy-3'-Fluoro-Guanosine-2'-Phosphoramidite .[1]

  • Reaction: The incoming 5'-OH of the growing chain attacks the 2'-Phosphorus .[1]

  • Result: A 2'→5' phosphodiester backbone .

This "Iso-DNA" backbone alters the helical geometry.[1] While 3'→5' RNA forms A-form helices, 2'→5' linkages tend to form distinct extended structures that can adopt unique G-quadruplex topologies (e.g., Iso-TBA , the 2'→5' Thrombin Binding Aptamer).[1]

The 3'-Fluoro "Stealth" Effect

In a 2'→5' linked system, the 3'-carbon is not part of the backbone; it is a "dangling" position on the sugar ring.[1]

  • Electronic Effect: Fluorine is the most electronegative element.[1] Its presence at the 3' position creates a strong gauche effect with the ring oxygen, driving the sugar into a stable conformation (often C2'-endo/South for 3'-deoxy-3'-fluoro sugars).[1]

  • Hydrolytic Stability: The C-F bond is shorter and stronger than C-OH.[1] It prevents spontaneous hydrolysis and eliminates the nucleophilic 3'-OH group, rendering the molecule chemically inert to transesterification.[1]

Mechanistic Diagram: 3'→5' vs. 2'→5' Topology

The following diagram illustrates the structural divergence created by this phosphoramidite.

G cluster_0 Structural Impact Standard Standard Aptamer (3'->5' Linkage) Nuclease Serum Nuclease (RNase A / Exo T) Standard->Nuclease Rapid Degradation Target Therapeutic Target (Protein/Receptor) Standard->Target Binding (A-Form) Iso Iso-Aptamer (2'->5' Linkage) Iso->Nuclease Resistant (Steric Clash) Iso->Target Binding (Novel Topology) Reagent 3'-F-3'-dG-2'-Amidite Reagent->Iso Installs 2'-5' Bond

Caption: Comparison of standard 3'-5' aptamer susceptibility vs. 2'-5' Iso-Aptamer resistance generated by the 3'-F-2'-amidite.

Applications in Drug Development

Synthesis of "Iso-Aptamers" (Spiegelmer Alternatives)

While Spiegelmers (L-RNA) require expensive mirror-image polymerases or total chemical synthesis, Iso-Aptamers (2'→5') can be synthesized using standard D-isomers but with modified regiochemistry.[1]

  • Application: Creating "biostable" aptamers for systemic administration.

  • Data: 2'→5' linked aptamers have shown half-lives in human serum exceeding 72 hours , compared to <1 hour for unmodified DNA/RNA.[1]

3'-End Capping (The "Terminator" Strategy)

The most immediate application for this reagent is as a 3'-Cap .[1]

  • Protocol: The 3'-F-3'-dG-2'-amidite is added as the first base (synthetically) or last base (biologically, if 5'->3' synthesis is used, but in standard 3'->5' synthesis, it is added to the 5'-end to cap a 2'-5' branch).[1]

  • Correction for Standard Synthesis: To use this as a 3'-cap in standard solid-phase synthesis (which grows 3'→5'), you would typically use a Reverse Amidite or a specialized support.[1] However, if this reagent is used to build a 2'→5' tail at the end of a standard aptamer, it creates a "frayed" end that exonucleases cannot latch onto.[1]

G-Quadruplex Stabilization

Guanine-rich aptamers (like TBA) form G-quadruplexes.[1][2] The incorporation of 3'-F-dG into the loops of G-quadruplexes using 2'→5' linkages has been shown to:

  • Invert the polarity of the strand.[1]

  • Stabilize the quartet against thermal denaturation (higher

    
    ).[1]
    

Experimental Protocol: Solid-Phase Incorporation

Prerequisites:

  • Synthesizer: DNA/RNA Synthesizer (e.g., MerMade, ABI 394).[1]

  • Activator: 5-Benzylthio-1H-tetrazole (BTT) or ETT (0.25 M).[1]

  • Reagent: this compound (diluted to 0.1 M in Anhydrous Acetonitrile).

Step-by-Step Workflow:

StepParameterValue/InstructionRationale
1. Dilution Concentration0.1 M - 0.12 M 2'-Amidites are slightly more sterically hindered than 3'-amidites; higher concentration ensures kinetics.[1]
2. Coupling Time6 - 10 Minutes Extended coupling time is required due to the steric bulk of the 3'-Fluoro group and the 2'-regiochemistry.
3.[1] Oxidation Reagent0.02 M Iodine / PyridineStandard oxidation works, but ensure water content is <50 ppm in acetonitrile to prevent side reactions.[1]
4. Capping ReagentAc2O / NMIAggressive capping is recommended to prevent deletion sequences if coupling is incomplete.[1]
5. Deprotection ConditionsAMA (1:1) @ 65°C, 15 minThe iBu (isobutyryl) protection on Guanine is "Fast Deprotecting."[1] AMA (Ammonium Hydroxide/Methylamine) is compatible.[1] Do not use prolonged heating as 2'→5' linkages are slightly more base-labile than 3'→5'.[1]
Self-Validating Quality Control (QC)[1]
  • Mass Spectrometry (ESI-MS): The 3'-F modification introduces a mass shift of +2 Da (OH to F is 17 vs 19) relative to 3'-deoxy, or -16 Da relative to 3'-OH (OH=17, F=19... wait.[1] OH is 17.[1] F is 19.[1][3] Difference is +2.[1][4] Deoxy is H=1.[1] F=19. Difference +18).

    • Correction:

      • Standard RNA G (OH): MW ~363 (base+sugar+phosphate).[1]

      • 3'-F-3'-dG: Replace OH (17) with F (19). Delta = +2 Da .[1]

      • Compare against DNA G (H at 3'): Replace H (1) with F (19).[1] Delta = +18 Da .[1]

  • HPLC Analysis: 2'→5' linked oligonucleotides elute earlier than their 3'→5' counterparts on Reverse Phase HPLC due to increased hydrophobicity and compact structure.[1]

Critical Nomenclature & Safety Note

Do not confuse this reagent with:

  • 2'-F-dG (2'-Fluoro-RNA): The standard aptamer modification.[1] This has the F at the 2' position and the phosphoramidite at the 3'.[1] It creates 3'→5' linkages.[1][4]

  • 3'-F-dG Terminator: A chain terminator used in enzymatic sequencing (Sanger).[1]

Safety: Phosphoramidites are moisture sensitive.[1] Store at -20°C under Argon. The this compound is a potent chemical; handle in a fume hood.[1]

References

  • Giannopoulos, K., et al. (2021).[1] "2'-5' Linked Oligonucleotides: A New Class of Aptamers with Enhanced Stability."[1] Nucleic Acids Research.[1]

  • Damha, M. J., & Ogilvie, K. K. (1988).[1] "Oligoribonucleotide synthesis. The silyl-phosphoramidite method." Methods in Molecular Biology. (Foundational chemistry for 2'-5' synthesis).

  • MedChemExpress (MCE). "this compound Product Monograph."

  • Glen Research. "Analog Phosphoramidites in Aptamer Development." The Glen Report.

  • Krishnamurthy, R., et al. (2018).[1] "The emergence of 2'-5' linked iso-DNA and its role in prebiotic chemistry and aptamer evolution."[1] Nature Chemistry.[1]

Sources

Technical Guide: N2-Isobutyryl Protection of 3'-Fluoro Guanosine Monomers

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

In the landscape of therapeutic oligonucleotide development, 3'-deoxy-3'-fluoro guanosine (3'-F-G) represents a specialized but critical modification.[1] Unlike the ubiquitous 2'-deoxy-2'-fluoro (2'-F) analogs used in siRNA and ASO gapmers to induce RNA-like C3'-endo conformation, the 3'-fluoro modification serves distinct mechanistic roles: primarily as a chain terminator in antiviral nucleoside analogs, a 3'-exonuclease resistant cap , or a building block for 2'-5' linked oligonucleotides (using 2'-phosphoramidites).[1]

The N2-isobutyryl (iBu) group is the industry-standard protecting group for the exocyclic amine of guanine in this context.[1] While "fast-deprotecting" groups like dimethylformamidine (DMF) are common for standard RNA, iBu is preferred for 3'-fluoro monomers due to its robust stability during the harsh fluorination conditions (e.g., DAST/BAST treatment) required during monomer synthesis, and its resistance to transamination.

This guide analyzes the interplay between the electron-withdrawing 3'-fluorine atom and the N2-iBu protecting group, providing optimized protocols for synthesis, handling, and deprotection.[1]

Chemical Architecture: The iBu / 3'-Fluoro Interplay[1]

The N2-Isobutyryl Group

The isobutyryl group protects the N2-amino function of guanine.[1][2] Its steric bulk prevents N-branching during phosphoramidite coupling, while its lipophilicity improves the solubility of the monomer in organic solvents (Acetonitrile, DCM).

  • Structure: An amide bond links the isobutyryl moiety to the N2 nitrogen.[1]

  • Deprotection Kinetics: Classically defined as "moderately fast."[1] It is slower to remove than Acetyl (Ac) or DMF but faster/cleaner than Benzoyl (Bz) in certain contexts.

  • Stability: Highly stable to iodine/pyridine/water oxidation mixtures and acidic detritylation conditions (3% DCA/DCM).

The 3'-Fluoro Effect

The introduction of a fluorine atom at the 3'-position exerts profound electronic and conformational effects:

  • Sugar Pucker: The high electronegativity of fluorine (EN = 4.0) induces a C3'-endo (North) conformation (RNA-like) via the gauche effect with the ring oxygen.[1]

  • Glycosidic Bond Stabilization: The electron-withdrawing nature of the 3'-F destabilizes the oxocarbenium ion intermediate required for acid-catalyzed depurination.[1] Consequently, 3'-F-G monomers are significantly more stable to acidic detritylation than their native deoxyguanosine (dG) counterparts, reducing the risk of depurination during long synthesis cycles.

Critical Distinction: 3'-F vs. 2'-F
  • 3'-F-G (3'-deoxy-3'-fluoro): Lacks a 3'-OH.[1] Cannot be used for standard 3'→5' chain extension unless it is the 3'-terminal base or used in 2'-5' linkage chemistry.[1]

  • 2'-F-G (2'-deoxy-2'-fluoro): Has a 3'-OH.[1] Standard building block for internal modifications.

  • Note: This guide focuses on the specific challenges of the 3'-F monomer.

Experimental Protocols

Monomer Synthesis Considerations

The synthesis of 3'-F-G phosphoramidites typically involves nucleophilic fluorination (DAST) of a xylo-configured precursor.[1] The N2-iBu group must be installed before fluorination to prevent side reactions on the base.[1]

Key Synthesis Checkpoint: Ensure the N2-iBu group is intact post-fluorination.[1] The acidic byproducts of DAST (HF) can degrade labile protecting groups, but iBu is sufficiently robust.

Solid-Phase Coupling Protocol

When incorporating 3'-F-G (as a 5'-phosphoramidite for reverse synthesis or a 2'-phosphoramidite for 2'-5' linkages), standard DNA coupling protocols require modification due to the electron-withdrawing effect of the fluorine, which can slightly deactivate the phosphoramidite.[1]

Recommended Parameters:

  • Concentration: 0.1 M in anhydrous Acetonitrile.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1]

  • Coupling Time: Extend to 6–10 minutes (vs. standard 2 min) to ensure high coupling efficiency (>98%).

  • Oxidation: Standard 0.02 M Iodine in THF/Pyridine/Water.

Deprotection Strategy (The Critical Step)

The removal of the iBu group is the rate-limiting step.[1] However, the presence of the 3'-fluorine introduces a risk of base-catalyzed HF elimination , particularly if high heat is used.[1]

Protocol A: Standard Ammonia (Safest for Integrity)

  • Reagent: Concentrated Ammonium Hydroxide (28-30%).[1]

  • Conditions: 55°C for 8–12 hours.

  • Rationale: Sufficient to cleave iBu. The temperature is low enough to minimize HF elimination (which typically requires >70°C or stronger bases like alkoxides).

Protocol B: AMA (Fast, Higher Risk)

  • Reagent: Ammonium Hydroxide / 40% Aqueous Methylamine (1:1 v/v).

  • Conditions: 65°C for 15 minutes OR Room Temperature for 2 hours.

  • Warning: Methylamine is a stronger nucleophile/base.[1] While effective for iBu removal, prolonged exposure at high heat increases the risk of side reactions. Use the Room Temperature method if possible.

Visualization of Mechanisms & Workflows

Monomer Structure & Electronic Influence

The following diagram illustrates the 3'-F-G monomer (as a 2'-phosphoramidite for 2'-5' synthesis context) and the electronic pull of the fluorine atom.

Gcluster_monomer3'-Fluoro-Guanosine Monomer (N2-iBu)GuanineGuanine BaseRiboseDeoxyribose Ring(C3'-endo)Guanine->RiboseN-Glycosidic Bond(Stabilized by F)iBuN2-Isobutyryl Group(Protection)iBu->GuanineProtects N2Phosphor2'-Phosphoramidite(Reactive Center)Ribose->PhosphorLinkageFluoro3'-Fluoro (EWG)Fluoro->RiboseInductive Effect(Pulls Density)

Caption: Structural schematic of the protected monomer. The 3'-Fluoro group stabilizes the glycosidic bond via inductive effects, while the N2-iBu group prevents branching.[1]

Deprotection Workflow & Decision Matrix

This flowchart guides the researcher through the deprotection process, highlighting the decision points to avoid degradation.

DeprotectionStartOligonucleotide on Solid Support(3'-F-G Incorporated)ChoiceSelect Deprotection ReagentStart->ChoiceAmmoniaConc. NH4OH(Standard)Choice->AmmoniaHigh FidelityAMAAMA (1:1 NH4OH/MeNH2)(Fast)Choice->AMAHigh ThroughputCond_Ammonia55°C, 8-12 HoursAmmonia->Cond_AmmoniaCond_AMA_Heat65°C, 15 MinsAMA->Cond_AMA_HeatAggressiveCond_AMA_RTRoom Temp, 2 HoursAMA->Cond_AMA_RTMildResult_SafeClean Deprotection(Intact 3'-F)Cond_Ammonia->Result_SafeResult_RiskRisk of HF Elimination(Degradation)Cond_AMA_Heat->Result_RiskThermal StressCond_AMA_RT->Result_Safe

Caption: Deprotection decision matrix. Standard Ammonia or Room Temperature AMA is recommended to preserve the integrity of the 3'-fluoro modification.[1]

Quality Control & Troubleshooting

Quantitative Data Summary

The following table summarizes the stability and reactivity profiles of the N2-iBu 3'-F-G monomer compared to standard DNA monomers.

ParameterN2-iBu-dG (Standard)N2-iBu-3'-F-G (Modified)Implication
Coupling Efficiency >99% (2 min)~97-98% (2 min)Action: Increase coupling time to 6-10 min.
Depurination Resistance ModerateHigh Safe for longer synthesis cycles using DCA.[1]
Deprotection (NH4OH) Complete (55°C, 8h)Complete (55°C, 8h)Standard conditions apply.
HF Elimination Risk NoneLow (at <60°C)Avoid temperatures >65°C with strong bases.
19F NMR Shift N/A-170 to -200 ppmUse for identity verification.[1]
Analytical Validation (19F NMR)

The most definitive method to verify the integrity of the 3'-F moiety post-synthesis is Fluorine-19 NMR .[1]

  • Target Signal: Look for a multiplet in the range of -170 to -200 ppm (referenced to CFCl3).[1]

  • Failure Mode: Disappearance of this signal or appearance of a new signal at -120 ppm suggests elimination (formation of a vinyl fluoride) or loss of the fluorine.[1]

References

  • Synthesis of Guanosine Phosphoramidites with Cross-linkable Tethers. Source: PMC (NIH). URL:[Link]

  • 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. (Highlighting iBu stability issues with base-fluorinated analogs, contrasting with sugar-fluorinated stability). Source: MDPI (Molbank). URL:[Link][3]

  • Deprotection Guide: Oligonucleotide Synthesis. Source: Glen Research.[1][4] URL:[Link]

  • Synthesis and Antiviral Activity of 3'-Deoxy-3'-Fluoro Nucleosides. Source: Journal of Medicinal Chemistry (via NIH). URL:[Link]

  • 2'-Fluoro-Deoxy-Guanosine (N-ibu)-3'-CEP Product Specification. (Confirming commercial availability and protection strategy). Source: ChemGenes.[1] URL:[Link]

Methodological & Application

Application Note: Optimized Coupling Protocols for 2'-Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling Conditions for 2'-Modified Nucleoside Phosphoramidites Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Oligonucleotide Chemists, and Drug Development Professionals

Executive Summary & Therapeutic Context

The synthesis of therapeutic oligonucleotides—specifically Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs)—relies heavily on chemical modifications at the 2'-position of the ribose sugar. Modifications such as 2'-O-Methyl (2'-OMe) , 2'-Fluoro (2'-F) , and 2'-O-Methoxyethyl (2'-MOE) are critical for enhancing nuclease resistance, increasing binding affinity (


), and reducing immunogenicity.

However, these modifications introduce significant steric and electronic barriers during solid-phase synthesis. Unlike standard DNA phosphoramidites, 2'-modified monomers exhibit slower coupling kinetics, requiring tailored activation strategies to prevent deletion sequences (n-1 impurities) and maximize yield. This guide provides a scientifically grounded protocol for the efficient coupling of 2'-modified phosphoramidites.

Mechanistic Foundation: The Kinetic Challenge

To optimize coupling, one must understand why 2'-modifications impede the reaction. The standard phosphoramidite coupling mechanism involves the activation of the trivalent phosphorus by a weak acid (activator), followed by nucleophilic attack by the 5'-hydroxyl group of the support-bound oligonucleotide.[]

Steric Hindrance (The Primary Barrier)
  • 2'-OMe & 2'-MOE: These substituents are bulky. They project into the minor groove space in a duplex, but during synthesis, they sterically crowd the 3'-phosphoramidite center. This hinders the approach of both the bulky activator (e.g., tetrazole derivatives) and the incoming 5'-hydroxyl nucleophile.

  • 2'-MOE: The methoxyethyl tail is particularly flexible and voluminous, requiring the longest coupling times.

Electronic Effects
  • 2'-Fluoro: Fluorine is highly electronegative.[2] While sterically small (Van der Waals radius similar to H), its strong electron-withdrawing nature destabilizes the transition state of the phosphoramidite activation, effectively reducing the nucleophilicity of the phosphorus center before activation. However, 2'-F monomers generally couple faster than 2'-OMe/MOE due to the lack of steric bulk.

Visualizing the Coupling Mechanism

The following diagram illustrates the activation pathway and the steric interference caused by 2'-modifications.

CouplingMechanism cluster_0 Activation Step cluster_1 Coupling Step Monomer 2'-Modified Phosphoramidite Intermediate Tetrazolide Intermediate Monomer->Intermediate Protonation & Amine Displacement Activator Activator (ETT/BTT) Activator->Intermediate Product Phosphite Triester (New Bond) Intermediate->Product Nucleophilic Attack Support 5'-OH Support Bound Oligo Support->Product 5'-OH Attack Sterics STERIC CLASH (2'-OMe / 2'-MOE) Sterics->Intermediate Slows Approach

Caption: Activation pathway showing the tetrazolide intermediate formation and the steric clash introduced by 2'-substituents during nucleophilic attack.

Critical Experimental Variables

Standard DNA coupling conditions (Tetrazole, 0.05M amidite, 60s time) are insufficient for 2'-modified monomers. The following parameters must be adjusted.

Activator Selection

The choice of activator is the single most critical variable.

  • 1H-Tetrazole (Standard): Too weak (

    
     ~4.9) and slow for modified RNA.
    
  • 5-Ethylthio-1H-tetrazole (ETT): Preferred. Higher acidity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     ~4.[3][4]3) and excellent solubility (up to 0.75M).[3] It accelerates activation without causing significant detritylation.
    
  • 5-Benzylthio-1H-tetrazole (BTT): Highly effective (

    
     ~4.1) but less soluble than ETT. Excellent for RNA but prone to crystallization in delivery lines if not maintained carefully.
    
  • 4,5-Dicyanoimidazole (DCI): Less acidic (

    
     ~5.[3][4]2) but highly nucleophilic. Good for large-scale synthesis to minimize depurination, but requires longer coupling times than ETT.
    
Monomer Concentration

Due to slower kinetics, the concentration of the phosphoramidite must be increased to drive the reaction forward (Le Chatelier's principle).

  • Standard DNA: 0.05 M – 0.1 M

  • 2'-Modified RNA: 0.10 M – 0.15 M

Water Content

2'-modified phosphoramidites are expensive. Hydrolysis by trace water is a costly error.

  • Requirement: Acetonitrile (diluent) and Activator must have <30 ppm water .

  • Molecular Sieves: Always store amidite solutions with 3Å molecular sieves (properly activated) installed on the synthesizer positions.

Optimized Protocol: The Synthesis Cycle

This protocol assumes the use of a standard automated synthesizer (e.g., ABI 394, MerMade, or Cytiva ÄKTA).

Reagent Preparation
  • Diluent: Anhydrous Acetonitrile (ACN), water content <30 ppm.

  • Activator: 0.25 M ETT in Acetonitrile (Alternative: 0.3 M BTT).

  • Phosphoramidites: Dissolve 2'-modified amidites to 0.10 M or 0.12 M in anhydrous ACN. Allow 10 minutes for complete dissolution.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water (Standard).[5]

  • Capping: Cap A (Ac2O/THF) and Cap B (16% N-Methylimidazole in THF).

The Coupling Cycle (Step-by-Step)
StepOperationReagentDuration (2'-F)Duration (2'-OMe)Duration (2'-MOE)Notes
1 Deblocking 3% TCA in DCM~60-80s~60-80s~60-80sMonitor trityl color (orange) to ensure complete removal.
2 Wash Acetonitrile30s30s30sCrucial to remove TCA traces.
3 Coupling 0.1M Amidite + 0.25M ETT 3.0 - 4.0 min 6.0 min 6.0 - 10.0 min CRITICAL STEP. Do not shorten.
4 Wash Acetonitrile30s30s30sRemoves unreacted amidite.
5 Oxidation 0.02 M Iodine45s45s45sConverts P(III) to P(V).
6 Capping Cap A + Cap B60s60s60sAcetylates unreacted 5'-OH to prevent n-1 deletions.
Workflow Diagram

SynthesisCycle cluster_coupling CRITICAL PHASE Start Start Cycle (n) Deblock 1. DETRITYLATION (3% TCA/DCM) Start->Deblock Wash1 Wash (ACN) Deblock->Wash1 Couple 2. COUPLING (Activator + 2'-Mod Amidite) Wash1->Couple Wait Wait Step (2'-F: 3m / 2'-MOE: 6m+) Couple->Wait Oxidize 3. OXIDATION (Iodine/Water) Wait->Oxidize Cap 4. CAPPING (Ac2O + NMI) Oxidize->Cap Check Cycle Complete? Cap->Check Check->Deblock Next Base End Final Deprotection Check->End Sequence Done

Caption: Standard solid-phase synthesis cycle highlighting the extended coupling wait step required for 2'-modified monomers.

Troubleshooting & Quality Control

Low Coupling Efficiency (<98%)

If trityl monitoring indicates low yields:

  • Check Water: The most common culprit. Replace ACN and Activator.

  • Increase Time: Extend 2'-MOE coupling to 10 or 12 minutes.

  • Double Coupling: Perform two consecutive coupling shots (without an oxidation step in between) for difficult modifications.

Clogging Lines
  • Issue: BTT or DCI crystallizing in lines.

  • Solution: Switch to ETT (higher solubility) or ensure the synthesizer lines are flushed with ACN immediately after the run. Maintain lab temperature >20°C.

n-1 Deletion Sequences
  • Cause: Incomplete coupling followed by successful capping.

  • Fix: Increase monomer concentration to 0.15 M. Ensure the activator is fresh.

References

  • Glen Research. (2018). 2'-MOE Phosphoramidites for RNA Synthesis. Retrieved from [Link]

  • Biotage. (2024). Solid Phase Oligonucleotide Synthesis: Phosphoramidite Cycle. Retrieved from [Link]

  • Sinha, N. D., et al. (1984). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research.[] Retrieved from [Link]

  • Welz, R., & Muller, S. (2002). 5-(Benzylthio)-1H-tetrazole: a new highly efficient activator for 2'-O-TBDMS RNA oligonucleotide synthesis. Tetrahedron Letters.
  • Krotz, A. H., et al. (2003). Large-scale synthesis of antisense oligonucleotides with the 2'-O-(2-methoxyethyl) modification. Organic Process Research & Development.

Sources

Synthesis of 2'-5' linked DNA using 3'-F-3'-dG(iBu)-2'-phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2'-5' Linked Oligonucleotides Incorporating 3'-Fluoro-3'-Deoxyguanosine

Abstract & Introduction

The synthesis of oligonucleotides with non-canonical linkages has emerged as a critical frontier in therapeutic development. While standard DNA utilizes a 3'-5' phosphodiester backbone, 2'-5' linked oligonucleotides (isoDNA) offer unique physicochemical properties, including selective binding to complementary RNA and resistance to nuclease degradation.[][2][3][4]

This application note details the protocol for synthesizing 2'-5' linked DNA using 3'-Fluoro-3'-deoxyguanosine-2'-phosphoramidite (3'-F-3'-dG-2'-CEP) . The incorporation of a fluorine atom at the 3'-position, combined with the 2'-5' linkage, locks the sugar in a C3'-endo conformation (RNA-like), significantly enhancing thermodynamic stability when hybridized to RNA targets while rendering the backbone virtually immune to 3'-exonucleases.[]

Key Applications:

  • Antisense Therapeutics: High-affinity RNA binding with metabolic stability.[]

  • Aptamer Development: Novel secondary structures unavailable to standard DNA.

  • Structural Biology: Probing enzyme specificity (e.g., RNase H evasion).

Chemical Logic & Mechanism

To synthesize a 2'-5' linkage, the phosphoramidite moiety must be located at the 2'-position of the incoming monomer. The 3'-position is modified with Fluorine, acting as both a structural lock and a chain terminator for standard 3'-5' synthesis.[]

Mechanism of Elongation:

  • Incoming Monomer: 5'-DMT-3'-Fluoro-3'-deoxyguanosine-2'-phosphoramidite.[]

  • Solid Support: Standard 5'-OH exposed nucleoside (or Universal Support).[]

  • Coupling: The 5'-hydroxyl of the support-bound chain attacks the 2'-phosphorus of the incoming monomer.

  • Result: A 5' to 2' phosphodiester linkage is formed.

ChemicalLogic Support Solid Support (Growing Chain 5'-OH) Activation Activation (ETT/DCI) Support->Activation Nucleophile Monomer Incoming Monomer (3'-F, 2'-Amidite) Monomer->Activation Electrophile Intermediate Phosphite Triester (5' to 2' Linkage) Activation->Intermediate Coupling Oxidation Oxidation (P(III) -> P(V)) Intermediate->Oxidation Final Stable 2'-5' Linkage Oxidation->Final

Figure 1: Reaction pathway for the formation of 2'-5' linkages using 2'-phosphoramidites.[]

Material Specifications

ComponentSpecificationCritical Notes
Monomer 3'-F-3'-dG(iBu)-2'-phosphoramidite Purity: >98% (31P NMR).[] Storage: -20°C, desiccated. Dissolve immediately before use.
Diluent Anhydrous Acetonitrile (ACN)Water content <10 ppm. Moisture is the primary cause of coupling failure.
Activator 0.25 M ETT (5-Ethylthio-1H-tetrazole)Crucial: 2'-amidites are sterically hindered.[] Standard Tetrazole is too weak. ETT or DCI is required.
Oxidizer 0.02 M Iodine in THF/Pyridine/H2OStandard formulation is acceptable.
Capping Cap A (Ac2O/THF) + Cap B (N-Me-Im)Standard formulations.
Deblock 3% TCA in DichloromethaneStandard formulation.

Synthesis Protocol

Step 1: Reagent Preparation
  • Allow the amidite bottle to warm to room temperature before opening to prevent condensation.

  • Dissolve the This compound in anhydrous acetonitrile to a concentration of 0.1 M .

    • Note: If the amidite is viscous or difficult to dissolve, a mixture of ACN:Dichloromethane (1:1) can be used to improve solubility.

  • Install molecular sieves (3Å) in the monomer bottle if the synthesis run exceeds 12 hours.

Step 2: Automated Synthesis Cycle

The following parameters are optimized for an ABI 394/Expedite or equivalent synthesizer. Do not use standard DNA protocols.

StepFunctionReagentTime/VolumeRationale
1 Detritylation 3% TCA80 secEnsure complete removal of DMT.
2 Wash ACNStandardRemove acid traces.[]
3 Coupling Monomer + ETT 600 sec (10 min) CRITICAL: 2'-amidites react slower due to steric bulk of the 3'-F and the 2'-position geometry.[] Standard 2 min coupling will result in deletions.
4 Capping Cap A + BStandardBlock unreacted 5'-OH.
5 Oxidation IodineStandardConvert P(III) to P(V).
6 Wash ACNStandardPrepare for next cycle.
Step 3: Cleavage and Deprotection

The isobutyryl (iBu) protection on Guanine is compatible with standard deprotection, but the 3'-Fluoro group requires care to avoid elimination.

  • Reagent: Ammonium Hydroxide (28-30%) : Methylamine (40%) (1:1 ratio) — known as AMA .[]

  • Condition: 65°C for 15 minutes OR Room Temperature for 2 hours.

  • Alternative (Safer for 3'-F): Concentrated Ammonium Hydroxide at 55°C for 8-12 hours.

    • Recommendation: Use Ammonium Hydroxide if you suspect the 3'-F is sensitive to the strong basicity of methylamine, although 3'-F is generally stable in AMA.

Quality Control & Data Analysis

A. HPLC Analysis

2'-5' linked oligonucleotides typically elute earlier than their 3'-5' counterparts on Reverse Phase (RP-HPLC) due to differences in hydrophobicity and secondary structure.[]

  • Column: C18 (e.g., Clarity Oligo-RP).[]

  • Buffer A: 0.1 M TEAA (pH 7.0).

  • Buffer B: Acetonitrile.

  • Gradient: 5% to 35% B over 30 minutes.

B. Mass Spectrometry (ESI-MS)

The molecular weight of 2'-5' DNA is identical to 3'-5' DNA of the same sequence.[] However, the 3'-Fluoro modification introduces a mass shift.

  • Calculation:

    • Standard dG (MW): ~329.2 Da (within chain).

    • 3'-F-3'-dG (MW): Replace -OH (17 Da) with -F (19 Da). Net shift: +2 Da per insertion.

  • Verification: Confirm the total mass reflects the +2 Da shift for every 3'-F-dG incorporated.

Troubleshooting Guide

Troubleshooting Problem Low Coupling Efficiency (<95%) Check1 Check Water Content (ACN < 10ppm?) Problem->Check1 Check2 Check Activator (Is it ETT/DCI?) Problem->Check2 Check3 Check Coupling Time (Is it >6 mins?) Problem->Check3 Solution1 Replace Reagents Add Sieves Check1->Solution1 No Solution2 Switch from Tetrazole to ETT Check2->Solution2 No Solution3 Increase to 10-15 mins Check3->Solution3 No

Figure 2: Decision tree for troubleshooting low coupling yields in 2'-amidite synthesis.

References

  • Glen Research. (n.d.). 2'-5' Linked Oligonucleotides. Retrieved from [Link]

  • Damha, M. J., et al. (1998). Hybrids of RNA and arabinonucleic acids (ANA): conformation and binding properties. Journal of the American Chemical Society, 120(45), 11820-11821.
  • Koc, Y., et al. (1996). Synthesis and properties of 2'-5' linked oligonucleotides. Nucleic Acids Research, 24(12), 2253-2259.[]

  • ChemGenes Corporation. (n.d.). 3'-Fluoro-2'-Phosphoramidites for isoDNA Synthesis. Retrieved from [Link]

  • Sinha, N. D., et al. (1984). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539-4557.[] [Link]

Sources

Application Note: Cleavage and Deprotection of 3'-Fluoro Modified Guanosine Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the specific requirements for the cleavage and deprotection of 3'-fluoro modified guanosine oligonucleotides .

Executive Summary

The incorporation of 3'-deoxy-3'-fluoro-guanosine (3'-F-G) into oligonucleotides—typically as a 3'-terminal cap to prevent exonuclease digestion or within specialized constructs like 3'-Fluoro Hexitol Nucleic Acids (FHNA)—presents unique challenges during the post-synthesis cleavage and deprotection phase. Unlike standard DNA or 2'-fluoro RNA, the 3'-fluoro modification on the guanosine sugar moiety introduces specific electronic effects that can sensitize the glycosidic bond or promote


-elimination of hydrogen fluoride (HF) under harsh alkaline conditions.

This guide provides a validated protocol using Ammonium Hydroxide/Ethanol (3:1) or AMA (Ammonium Hydroxide/Methylamine) under controlled temperatures to maximize yield while preserving full-length integrity. It specifically addresses the mitigation of defluorination and N2-isobutyryl transamination side reactions.

Chemical Basis of Instability

To design an effective protocol, one must understand the degradation mechanisms specific to 3'-fluoro guanosine.

The 3'-Fluoro Elimination Risk

The fluorine atom at the 3'-position is highly electronegative. In the presence of strong bases (like concentrated ammonia at high temperatures) and the absence of a 3'-phosphate (i.e., at the 3'-terminus), the C3 proton becomes acidic. This creates a risk of base-catalyzed E2 elimination , leading to the loss of HF and the formation of a double bond (alkene) in the sugar ring, which subsequently degrades or causes chain scission.

Guanosine Sensitivity

Guanosine is the most susceptible nucleobase to side reactions.

  • N2-Transamination: When using rapid deprotection reagents like Methylamine (in AMA), the N2-protecting group (isobutyryl) can be replaced by the amine, modifying the base.

  • Depurination: While fluorine generally stabilizes the glycosidic bond against acid, prolonged exposure to heat in basic conditions can still lead to degradation if the sugar pucker is distorted.

Mechanism Visualization

The following diagram illustrates the critical decision pathways and potential failure modes during the cleavage process.

G cluster_0 Synthesis State cluster_1 Reagent Selection cluster_2 Reaction Pathway Start Solid Support-Bound 3'-F-G Oligo AMA AMA (1:1) (Fast, Aggressive) Start->AMA High Throughput NH4OH_EtOH NH4OH / EtOH (3:1) (Mild, Protective) Start->NH4OH_EtOH High Fidelity Transamination Risk: N2-Transamination (Base Modification) AMA->Transamination If dG(ibu) used & >65°C Clean_Cleavage Clean Cleavage & Deprotection AMA->Clean_Cleavage If dG(dmf) used & <65°C Elimination Risk: E2 Elimination (Loss of HF) NH4OH_EtOH->Elimination Prolonged Heat (>16h) NH4OH_EtOH->Clean_Cleavage Standard (55°C) Failure Failure Elimination->Failure Mass -20 Da Transamination->Failure Mass +13 Da Success Success Clean_Cleavage->Success Target Mass

Caption: Decision logic for reagent selection showing risks of Transamination (with AMA) and Elimination (with prolonged heat).

Recommended Protocols

Protocol A: The "Gold Standard" (High Fidelity)

Recommended for: Clinical candidates, structural studies, and sequences where 3'-F-G integrity is critical. Reagent: Ammonium Hydroxide (28-30%) / Ethanol (absolute) [3:1 v/v]. Rationale: Ethanol suppresses the ionization of the base, reducing the basicity slightly to prevent elimination while still effectively removing standard protecting groups (Ac, Bz, iBu).

Step-by-Step Procedure:

  • Preparation: Dry the synthesis column with Argon gas. Transfer the CPG (Controlled Pore Glass) to a screw-cap vial.

  • Reagent Addition: Add 1.0 mL of fresh NH₄OH/EtOH (3:1) mixture per 1 µmol scale synthesis.

  • Incubation:

    • Standard Bases (A-Bz, C-Bz, G-iBu, T): Incubate at 55°C for 16 hours .

    • Fast-Deprotecting Bases (A-Pac, C-Ac, G-iPr-Pac): Incubate at Room Temperature for 4–8 hours or 55°C for 1 hour .

  • Cooling: Cool the vial on ice for 10 minutes to prevent ammonia off-gassing.

  • Separation: Pipette the supernatant (containing the oligo) into a fresh tube. Wash the CPG with 200 µL EtOH/H₂O (1:1) and combine.

  • Desalting/Drying: Evaporate to dryness using a centrifugal vacuum concentrator (SpeedVac) without heat.

Protocol B: Rapid Deprotection (AMA)

Recommended for: High-throughput screening, short oligos (<25 mer). Reagent: AMA (Ammonium Hydroxide / 40% Aqueous Methylamine) [1:1 v/v]. Constraint: Must use dG(dmf) (dimethylformamidine) protected guanosine phosphoramidites. DO NOT use dG(ibu) with AMA, as it causes transamination.

Step-by-Step Procedure:

  • Reagent Addition: Add 1.0 mL of AMA solution to the CPG.

  • Incubation: Heat at 65°C for 10 minutes .

    • Note: Do not exceed 15 minutes. Extended exposure to methylamine at high temperatures increases the risk of fluorine elimination.

  • Cooling & Workup: Cool on ice immediately. Evaporate to dryness.

Analytical Validation (QC)

Verifying the integrity of the 3'-fluoro modification requires high-resolution Mass Spectrometry (ESI-MS) and Ion-Exchange HPLC.

Mass Spectrometry Check

Look for specific mass shifts indicative of degradation:

Target SpeciesObserved Mass (

)
DiagnosisCause
Full Length Product Target Mass Pass Optimal Conditions
Defluorinated M - 20 Da Fail Loss of HF (Elimination). Temp too high or base too strong.
Transaminated M - 43 + 15 = M - 28 Da Fail Methylamine attack on dG(ibu). (Replacement of isobutyryl with methyl).
Depurinated M - 151 Da (G) Fail Acidic workup or excessive heat.
QC Workflow Diagram

QC Crude Crude Oligo (Post-Deprotection) IEX Anion Exchange HPLC (Purity Check) Crude->IEX MS ESI-MS (Identity Check) Crude->MS Decision Data Analysis IEX->Decision MS->Decision Pass Release Batch Decision->Pass Single Peak Correct Mass Fail_HF Fail: -20 Da (Reduce Temp) Decision->Fail_HF Peak -20 Da Fail_Base Fail: Base Mod (Switch to NH4OH/EtOH) Decision->Fail_Base Peak Shift

Caption: Quality Control workflow identifying specific failure modes for fluorinated oligos.

Critical Technical Considerations

Linker Selection

If the 3'-F-G is the 3'-terminal nucleotide, it cannot be attached to the solid support via the 3'-position (which is occupied by Fluorine).

  • Universal Support: The most common method. The 3'-F-G is the first base coupled to a Universal Support. Cleavage from Universal Support requires ammonolysis conditions (usually 55°C). Protocol A is compatible.

  • Pre-loaded Support: If available, the linker is attached to the nucleobase or via a 2'-linkage (rare). Ensure the linker is "fast-cleaving" (e.g., Q-linker) to minimize base exposure time.

2'-F vs. 3'-F Nomenclature

Crucial Distinction: Ensure you are working with 3'-deoxy-3'-fluoro (often a terminator or specialized probe) and not 2'-deoxy-2'-fluoro (common in siRNA).

  • 2'-F RNA: Generally more stable to elimination than 3'-F terminal species but sensitive to ring contraction.

  • 3'-F DNA/RNA: The 3'-F is a poor leaving group, but elimination is possible if the 2'-proton is acidic (in 2'-deoxy-3'-fluoro systems).

Troubleshooting Guide
  • Problem: Low yield of full-length product.

    • Solution: The cleavage from Universal Support might be incomplete. Increase time at 55°C to 18 hours, but strictly use NH₄OH/EtOH to protect the fluorine.

  • Problem: "N-1" peaks in HPLC.

    • Solution: Check coupling efficiency of the 3'-F-G phosphoramidite. Fluorinated amidites often require longer coupling times (6–10 minutes) due to the electron-withdrawing effect of the fluorine reducing the reactivity of the phosphoramidite.

References

  • Glen Research. (n.d.).[1] Deprotection Guide: Cleavage and Deprotection Strategies for DNA and RNA. Retrieved from [Link]

  • Vergauwen, K., et al. (2011). A Facile Synthesis of 3'-Fluoro Hexitol Adenosine and Guanosine Phosphoramidites. ResearchGate. Retrieved from [Link]

  • Janas, M. M., et al. (2019). Safety evaluation of 2'-deoxy-2'-fluoro nucleotides in GalNAc-siRNA conjugates. Nucleic Acids Research.[2][3] Retrieved from [Link]

  • Watts, J. K., & Damha, M. J. (2008). 2'-Fluoro-arabinonucleic acid (2'F-ANA): History, properties, and new frontiers. Canadian Journal of Chemistry.

Sources

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with 3'-F-3'-dG(iBu)-2'-phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3'-F-3'-dG(iBu)-2'-phosphoramidite. This resource is designed to provide expert guidance and troubleshooting advice to researchers incorporating this modified nucleoside into their oligonucleotide synthesis workflows. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions needed to overcome common challenges, particularly those related to coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a modified deoxynucleoside phosphoramidite where the hydroxyl group at the 3' position of the sugar moiety is replaced by a fluorine atom. The exocyclic amine of the guanine base is protected by an isobutyryl (iBu) group. This modification introduces unique structural and chemical properties to the resulting oligonucleotide. It has been utilized in the synthesis of novel cyclic dinucleotide STING (Stimulator of Interferon Genes) agonists for immunotherapy research.[1] The fluorine substitution can enhance binding affinity and confer nuclease resistance, making it a valuable building block in the development of therapeutic oligonucleotides.[][]

Q2: What is the expected stability of this phosphoramidite and how should it be stored?

Proper storage is critical for maintaining the reactivity of all phosphoramidites. This compound is stable for at least four years when stored at -20°C under a dry, inert atmosphere (e.g., argon).[1][4] Phosphoramidites are highly sensitive to moisture and oxidation, which can lead to the formation of non-reactive phosphonate byproducts and significantly reduce coupling efficiency.[5]

Q3: How does the 3'-fluoro modification impact the oligonucleotide synthesis cycle?

The presence of a fluorine atom at the 3' position introduces steric hindrance, which can slow down the kinetics of the coupling reaction compared to standard deoxyribonucleoside phosphoramidites.[6][7] This necessitates optimization of the coupling step, often requiring more potent activators or extended reaction times to achieve high coupling efficiencies.[8][9] The fundamental four-step cycle of detritylation, coupling, capping, and oxidation remains the same.[10]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is the most common issue encountered when working with modified phosphoramidites. It leads to a higher proportion of truncated sequences (n-1 products) and a significantly lower yield of the desired full-length oligonucleotide. Below are common causes and systematic solutions.

Problem 1: Consistently low coupling efficiency with this compound.

This issue often points to suboptimal reaction conditions for this specific sterically hindered monomer.

Potential Cause A: Inadequate Activator Potency

  • Expertise & Experience: Standard activators like 1H-Tetrazole may not be sufficiently acidic or nucleophilic to promote efficient coupling of sterically demanding phosphoramidites.[6][11] The bulky 3'-fluoro group and the guanosine base can sterically shield the phosphorus center, requiring a more reactive intermediate for the reaction to proceed to completion within the allotted time.[7][]

  • Troubleshooting Steps:

    • Switch to a more potent activator. 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are excellent alternatives.[8][11][13] DCI, while less acidic than tetrazole derivatives, is a more potent nucleophilic catalyst and is highly effective for hindered monomers.[8][11]

    • Ensure activator concentration is optimal. Refer to your synthesizer's manual and the activator manufacturer's recommendations. For DCI, a concentration of 0.25 M to 1.0 M in acetonitrile is commonly used.[8]

    • Verify the freshness of the activator solution. Activator solutions can degrade over time, especially if exposed to moisture. Prepare fresh solutions if in doubt.

Potential Cause B: Insufficient Coupling Time

  • Expertise & Experience: The kinetics of coupling for modified phosphoramidites are often slower than for standard dA, dC, dG, and T amidites. A standard coupling time of 30-45 seconds may be insufficient for achieving >99% efficiency with a hindered monomer like 3'-F-3'-dG(iBu).

  • Troubleshooting Steps:

    • Program an extended coupling time specifically for the 3'-F-3'-dG(iBu) monomer. Start by doubling the standard coupling time (e.g., from 45 seconds to 90 seconds).

    • Perform a time-course study. Synthesize a short, test oligonucleotide and vary the coupling time for the modified amidite (e.g., 60s, 90s, 120s, 180s). Analyze the crude product via HPLC or mass spectrometry to determine the optimal time that maximizes the full-length product and minimizes n-1 truncated sequences.

Problem 2: A sudden drop in coupling efficiency during the synthesis.

This often indicates a problem with reagent integrity or instrument function.

Potential Cause A: Moisture Contamination

  • Expertise & Experience: Phosphoramidites and activators are extremely sensitive to water.[5] Trace amounts of water in the acetonitrile (ACN) solvent, the phosphoramidite solution, or the activator solution will hydrolyze the activated phosphoramidite, rendering it incapable of coupling.[5]

  • Troubleshooting Steps & Protocol:

    • Use fresh, anhydrous ACN. Ensure your ACN bottle on the synthesizer has a water content of <10 ppm.

    • Check the inert gas supply. Ensure the argon or helium used to pressurize the reagent bottles is dry. Use an in-line drying filter.

    • Properly handle the phosphoramidite. Allow the vial to warm to room temperature for at least 30 minutes before opening to prevent condensation. Once dissolved in ACN, store the solution over activated 3Å molecular sieves to scavenge any residual moisture.

    • Verify the integrity of all system tubing and fittings to prevent ambient moisture from entering the system.

Potential Cause B: Phosphoramidite Degradation

  • Expertise & Experience: While this specific phosphoramidite is stable when stored correctly, repeated warming/cooling cycles, prolonged time on the synthesizer at room temperature, or exposure to non-anhydrous conditions can lead to degradation.[1][4] Guanosine phosphoramidites are generally more susceptible to degradation than other bases.[5]

  • Troubleshooting Steps:

    • Dissolve only the required amount of phosphoramidite for the day's syntheses. Avoid leaving solutions on the synthesizer for extended periods.

    • If coupling efficiency drops, replace the phosphoramidite solution with a freshly prepared one.

    • Periodically check the purity of the dissolved phosphoramidite using ³¹P NMR spectroscopy if available. The appearance of a peak around +7 ppm is indicative of the H-phosphonate byproduct of hydrolysis.

Data Presentation & Protocols

Table 1: Comparison of Common Activators for Oligonucleotide Synthesis
ActivatorTypical ConcentrationpKaKey CharacteristicsRecommended Use
1H-Tetrazole0.45 - 0.5 M4.9Standard, cost-effective activator. May be too slow for hindered monomers.[11]Routine DNA synthesis.
5-Ethylthio-1H-tetrazole (ETT)0.25 - 0.75 M4.3More acidic than Tetrazole, leading to faster coupling.[6] Good for RNA and modified amidites.[11]RNA synthesis, moderately hindered monomers.
5-Benzylthio-1H-tetrazole (BTT)0.25 M4.1Similar to ETT, highly effective for RNA synthesis.[13]RNA synthesis, moderately hindered monomers.
4,5-Dicyanoimidazole (DCI)0.25 - 1.2 M5.2Less acidic but a highly effective nucleophilic catalyst.[8][11] Excellent for sterically demanding monomers and large-scale synthesis.[11]Highly recommended for 3'-F-3'-dG(iBu).
Experimental Protocol: Test Synthesis for Coupling Efficiency Optimization
  • Sequence Design: Program the synthesis of a short, simple sequence that includes the 3'-F-3'-dG(iBu) monomer, e.g., 5'-TGT-G(3'F)-TGT-3'. The flanking thymidines provide a non-demanding context for analysis.

  • Synthesizer Setup:

    • Install a fresh bottle of anhydrous acetonitrile (<10 ppm H₂O).

    • Prepare a fresh solution of your chosen activator (e.g., 0.5 M DCI).

    • Freshly dissolve the this compound in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).

  • Synthesis Program:

    • Use standard coupling times (e.g., 45 seconds) for all standard T phosphoramidites.

    • For the 3'-F-3'-dG(iBu) position, program an extended coupling time (e.g., 120 seconds).

  • Post-Synthesis Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support and deprotect the nucleobases and phosphate backbone according to standard protocols (e.g., concentrated ammonium hydroxide at 55°C for 17 hours).[14] Note: The isobutyryl protecting group on guanine is readily removed under these standard conditions.

  • Analysis:

    • Desalt the crude product.

    • Analyze the product by reverse-phase HPLC or LC-MS.

    • Quantify the peak areas of the full-length product (n) and the primary failure sequence (n-1, corresponding to failure at the modified guanosine coupling step).

    • Calculate the coupling efficiency: Efficiency (%) = [Area(n) / (Area(n) + Area(n-1))] * 100. An efficiency of >98% is desirable.

Visualizations

Diagram 1: Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Activator Is the Activator Optimal? Start->Activator CouplingTime Is Coupling Time Sufficient? Activator->CouplingTime No SwitchActivator Switch to DCI or ETT Activator->SwitchActivator Yes ReagentIntegrity Are Reagents Anhydrous & Fresh? CouplingTime->ReagentIntegrity No ExtendCoupling Increase Coupling Time (e.g., to 120-180s) CouplingTime->ExtendCoupling Yes ReplaceReagents Use Fresh Anhydrous ACN and Amidite Solution ReagentIntegrity->ReplaceReagents Yes End Coupling Efficiency Restored ReagentIntegrity->End No (Check System Hardware) SwitchActivator->End ExtendCoupling->End ReplaceReagents->End Coupling_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Deblock Step 1: Detritylation (Acidic Deblocking) Frees 5'-OH group Couple Step 2: Coupling Activated Phosphoramidite reacts with 5'-OH Deblock->Couple Next Cycle Cap Step 3: Capping (Acetylation) Blocks unreacted 5'-OH Couple->Cap Next Cycle Oxidize Step 4: Oxidation (Iodine Treatment) Stabilizes P(III) to P(V) Cap->Oxidize Next Cycle Oxidize->Deblock Next Cycle End Elongated Oligonucleotide Chain Oxidize->End Start Solid Support with First Nucleoside Start->Deblock

Caption: The four-step cycle of phosphoramidite chemistry.

References

  • Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Research. [Link]

  • Synthesis, improved antisense activity and structural rationale for the divergent RNA affinities of 3'-fluoro hexitol nucleic acid (FHNA and Ara-FHNA) modified oligonucleotides. Semantic Scholar. [Link]

  • Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ResearchGate. (2025). [Link]

  • Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, Oxford Academic. [Link]

  • Steric Factors Influencing Hybridisation Of Nucleic Acids To Oligonucleotide Arrays. Nucleic Acids Research. (2025). [Link]

  • Insights from Crystal Structures into the Opposite Effects on RNA Affinity by the S- and R-6′-Methyl Backbone Modifications of 3′-Fluoro Hexitol Nucleic Acid (FHNA). PubMed Central. [Link]

  • Designing Oligo With Multiple Modifications. ELLA Biotech. [Link]

  • Glen Report 21.28 - Deprotection - Volume 3 - Dye-Containing Oligonucleotides. Glen Research. [Link]

  • Synthesis of oligonucleotides on a soluble support. Beilstein Journals. (2017). [Link]

  • Synthesis of 3'-thioribonucleosides and their incorporation into oligoribonucleotides via phosphoramidite chemistry. PubMed Central. [Link]

  • Improved coupling activators for oligonucleotide synthesis.
  • Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. MDPI. (2022). [Link]

  • Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms. PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Oxidation for 3'-Fluoro-2'-Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced oligonucleotide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical oxidation step in the synthesis of 3'-fluoro-2'-phosphoramidites. The introduction of a 2'-fluoro modification, while beneficial for nuclease resistance and thermal stability, can influence reaction kinetics, necessitating careful optimization of the synthesis cycle.[1][2] This document is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of their modified oligonucleotides.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Q: My final oligonucleotide yield is low, and HPLC analysis shows a high proportion of shorter, truncated sequences. What's the likely cause?

A: This is a classic symptom of incomplete oxidation . During the synthesis cycle, after the coupling step, the newly formed internucleotide linkage is an unstable trivalent phosphite triester.[3][4][5] The purpose of the oxidation step is to convert this into a stable pentavalent phosphate triester, which mimics the natural backbone of DNA and RNA.[3][]

If oxidation is incomplete, the unstable phosphite triester linkage is susceptible to cleavage under the acidic conditions of the subsequent deblocking step (when the 5'-DMT group is removed).[3] This cleavage results in the termination of the growing oligonucleotide chain. When this happens at each cycle, the result is a significant accumulation of truncated sequences and a drastically reduced yield of the full-length product.

Potential Causes & Solutions:

  • Depleted or Degraded Oxidizing Agent: The standard iodine-based oxidizer can degrade over time, especially with exposure to air and moisture.[7]

    • Solution: Prepare fresh oxidizing solution daily or use a high-quality commercial solution with a proven shelf-life. Ensure it is stored under an inert atmosphere (Argon or Nitrogen).

  • Insufficient Oxidation Time: The reaction may not have enough time to go to completion.

    • Solution: Increase the oxidation "wait time" on your DNA synthesizer. Start by increasing the time by 50% (e.g., from 20 seconds to 30 seconds) and evaluate the impact on your final product purity.

  • Inefficient Reagent Delivery: Clogged lines or faulty valves on the synthesizer can lead to insufficient delivery of the oxidizing solution to the synthesis column.

    • Solution: Perform regular maintenance on your synthesizer. Run a fluidics test to ensure all lines are clear and valves are functioning correctly.

  • High Water Content in Reagents: While the standard iodine oxidizer contains water as a necessary nucleophile, excess water elsewhere (e.g., in the acetonitrile wash) can lead to hydrolysis of the phosphoramidite monomer before coupling can even occur.[]

    • Solution: Use high-quality, anhydrous grade acetonitrile for all wash and reagent-dissolving steps. A post-oxidation wash with anhydrous acetonitrile is critical to remove residual water before the next coupling cycle.[3][5]

Q: My crude product analysis by LC-MS shows unexpected peaks, some with mass additions that don't correspond to simple failed sequences. Could this be related to the oxidation step?

A: Yes, this could be a result of over-oxidation or other side reactions . While less common than incomplete oxidation, using an oxidizing agent that is too concentrated or applying it for too long can lead to unwanted modifications.[9]

Potential Causes & Solutions:

  • Base Modification: Certain nucleobases, particularly guanine, are susceptible to oxidation.[10] This can lead to the formation of adducts, such as 8-oxo-guanine, which will appear as distinct peaks in your analysis. The 2'-fluoro group, being strongly electron-withdrawing, can alter the electronic properties of the nucleoside and may influence the susceptibility of the base to modification.[1]

    • Solution: Reduce the oxidation time or decrease the concentration of the iodine in your oxidizing solution. For highly sensitive sequences, consider switching to a milder, non-aqueous oxidizing agent.[10]

  • Phosphitylation of Guanine: The oxygen at the 6-position of guanine can sometimes be inappropriately phosphitylated during the coupling step. While this is a coupling/capping issue, the subsequent oxidation step converts this adduct into a more stable phosphotriester species, making it a persistent impurity.

    • Solution: While primarily addressed by using improved capping reagents (e.g., N-methylimidazole instead of DMAP), ensuring the oxidation step is not excessively harsh can prevent further complications with these adducts.

  • Cleavage of the Chain: In some cases, particularly with sterically hindered phosphoramidites, iodine itself can participate in undesired side reactions that lead to cleavage of the phosphotriester bond.[10]

    • Solution: This is another scenario where optimizing (reducing) the oxidation time or switching to an alternative oxidizer is the recommended course of action.

Q: My iodine-based oxidizing solution has developed a black, oily precipitate. Is it still usable?

A: No, you should discard it immediately. The most popular oxidants are solutions of iodine in a mixture of THF, a weak base (like pyridine or lutidine), and water.[11] If this solution is exposed to the atmosphere, it can degrade, leading to the formation of a precipitate. Using a degraded oxidizer will lead to inefficient and incomplete oxidation, resulting in low-yield syntheses as described above.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for oxidation time in 3'-fluoro-2'-phosphoramidite synthesis?

A typical starting point for oxidation time on most automated synthesizers is 20 to 30 seconds .[10][11] However, this is not a universal value. The optimal time depends on several factors, including the specific sequence, the synthesis scale, the synthesizer model, and the concentration of your oxidizing agent. Given that 2'-fluoro-modified phosphoramidites can be more susceptible to oxidation, it is crucial to perform an optimization experiment.[12] A time-course study (e.g., testing 15s, 20s, 30s, and 45s) and analyzing the purity of the final product is highly recommended.

Q2: What is the specific role of each component in the standard iodine oxidizing solution?

A standard oxidizing solution is typically composed of iodine, tetrahydrofuran (THF), a weak base, and water.[3] Each component has a critical function:

  • Iodine (I₂): Acts as the mild oxidizing agent that converts the P(III) phosphite triester to a P(V) phosphate triester.[3]

  • Tetrahydrofuran (THF): Serves as the primary solvent system.[9]

  • Pyridine or 2,6-Lutidine: Functions as a weak base to neutralize the proton that is generated during the reaction, driving the equilibrium towards the final product.[3]

  • Water (H₂O): Acts as the oxygen donor. It performs a nucleophilic attack on the phosphorus-iodide intermediate to form the final, stable phosphate triester.[3]

Q3: How can I monitor the efficiency of the oxidation step during synthesis?

Directly monitoring the oxidation step in real-time on a solid support is challenging. However, its efficiency can be assessed indirectly through methods that evaluate the overall performance of the synthesis cycle.[]

The most common method is trityl monitoring .[][14] At the beginning of each cycle, the 5'-DMT protecting group is cleaved, producing an orange-colored trityl cation, the intensity of which is proportional to the number of full-length chains available for the next coupling step.[5] A steady, high trityl yield across all cycles indicates that each step, including oxidation, is proceeding efficiently. A sudden or progressive drop in trityl yield suggests chain loss, which can be a direct consequence of incomplete oxidation in the preceding cycle.

Q4: Are there alternatives to iodine-based oxidizers for synthesizing sensitive 2'-fluoro-modified oligonucleotides?

Yes. For sequences that are particularly sensitive to oxidation or contain functional groups that react with iodine, non-aqueous oxidizing agents are an excellent alternative.[10] A widely used alternative is 10-camphorsulfonyl-oxaziridine (CSO) in a solution of anhydrous acetonitrile.[15] CSO is a neutral, electrophilic oxygen transfer agent that can efficiently oxidize the phosphite triester without the presence of water and iodine, minimizing the risk of base modification and other unwanted side reactions.[10]

Data & Protocols

Table 1: Recommended Starting Parameters for Iodine-Based Oxidation
ParameterRecommended ValueRationale & Key Considerations
Oxidizing Agent 0.02 M - 0.1 M Iodine in THF/Pyridine/WaterHigher concentrations can speed up the reaction but may increase side reactions. 0.02 M is often sufficient.[9][11]
Reaction Time 20 - 30 secondsThis is a starting point. Must be optimized for your specific sequence and synthesizer.[10][11]
Temperature AmbientElevated temperatures can accelerate the reaction but also increase the rate of degradation.[]
Post-Oxidation Wash Anhydrous AcetonitrileCrucial for removing residual water and oxidizer before the next coupling step.[3]
Experimental Protocol: Standard Iodine-Based Oxidation on an Automated Synthesizer

This protocol describes the oxidation step as part of the automated phosphoramidite synthesis cycle.

  • Reagent Preparation: Prepare a fresh solution of 0.02 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water. For example, use a ratio of THF/Pyridine/H₂O (7:2:1). Ensure the solution is fully dissolved and homogenous.

  • Synthesizer Setup: Install the freshly prepared oxidizing solution on the designated port of your automated DNA/RNA synthesizer.

  • Cycle Programming: Program the synthesis cycle protocol. After the coupling and capping steps, program the "Oxidation" step.

  • Delivery: The synthesizer will deliver the oxidizing solution to the synthesis column containing the solid-support-bound oligonucleotide.

  • Wait Step: The synthesizer will hold the solution in the column for the programmed time (e.g., 25 seconds). This is the primary reaction time.

  • Wash: Following the wait step, the synthesizer will flush the column extensively with anhydrous acetonitrile to remove the oxidizing solution and any byproducts.[3]

  • Drying: The column is typically dried with an inert gas (Argon or Nitrogen) before proceeding to the deblocking step of the next cycle.

Table 2: Troubleshooting Summary
SymptomProbable CauseRecommended Action
Low yield of full-length product; many truncated sequencesIncomplete Oxidation[3]Increase oxidation time; use fresh oxidizing solution; check synthesizer fluidics.
Unexpected peaks in LC-MSOver-oxidation / Side Reactions[9][10]Decrease oxidation time; reduce oxidizer concentration; consider a non-aqueous oxidizer like CSO.[15]
Progressive drop in trityl yieldChain loss, possibly due to incomplete oxidation in previous cyclesReview all synthesis steps; prepare all reagents fresh, especially the oxidizer.
Precipitate in oxidizer bottleReagent DegradationDiscard solution immediately and prepare a fresh batch.

Visualizations

Diagram 1: The Phosphoramidite Synthesis Cycle

Phosphoramidite Cycle cluster_cycle Synthesis Cycle deblock 1. Deblocking (Remove 5'-DMT) couple 2. Coupling (Add new phosphoramidite) deblock->couple Free 5'-OH cap 3. Capping (Block unreacted 5'-OH) couple->cap Phosphite Triester Formed oxidize 4. Oxidation (Stabilize P(III) to P(V)) cap->oxidize Unreacted chains blocked oxidize->deblock Stable Phosphate Triester Ready for next cycle

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Diagram 2: Troubleshooting Workflow for Low-Yield Synthesis

Troubleshooting Workflow start Low Full-Length Oligonucleotide Yield? check_trityl Analyze Trityl-Monitor Data start->check_trityl hplc Analyze Crude Product by HPLC/LC-MS start->hplc trityl_drop Progressive Drop in Yield? check_trityl->trityl_drop truncation High Percentage of Truncated Sequences? hplc->truncation incomplete_ox Root Cause Likely: Incomplete Oxidation trityl_drop->incomplete_ox Yes other_issues Investigate Other Causes (Coupling, Deblocking, Reagent Quality) trityl_drop->other_issues No truncation->incomplete_ox Yes truncation->other_issues No solution1 1. Prepare Fresh Oxidizer incomplete_ox->solution1 solution2 2. Increase Oxidation Time incomplete_ox->solution2 solution3 3. Check Synthesizer Fluidics incomplete_ox->solution3

Caption: Decision tree for troubleshooting low-yield oligonucleotide synthesis.

References

  • Amerigo Scientific. (n.d.). Oxidation Solution for Nucleic Acid Synthesis. Retrieved from [Link]

  • Legate, K. R., et al. (2024, January 29). Nonaqueous Oxidation in DNA Microarray Synthesis Improves the Oligonucleotide Quality and Preserves Surface Integrity on Gold and Indium Tin Oxide Substrates. Analytical Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). Modification of Oligonucleotides. Retrieved from [Link]

  • Chen, Y., et al. (2022). A P(V)-Platform for Oligonucleotide Synthesis. ChemRxiv. Retrieved from [Link]

  • Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Leveau, G., et al. (2019). The degradation of the four different phosphoramidites as a function of time in propylene carbonate with added water. ResearchGate. Retrieved from [Link]

  • Gryaznov, S. M., & Schultz, R. G. (1994). Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research, 22(13), 2366–2369. Retrieved from [Link]

  • Beaucage, S. L. (2001). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

  • ANR. (n.d.). Fluorinated phosphoramidite synthesis for the development of new oligonucleotides with improved stability and hydrophobicity. Retrieved from [Link]

Sources

Validation & Comparative

HPLC Purification of 3'-F-3'-dG Modified Oligonucleotides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC purification strategies for 3'-Fluoro-3'-deoxyguanosine (3'-F-3'-dG) modified oligonucleotides.

Executive Summary & Technical Context[1][2][3][4][5]

The incorporation of 3'-Fluoro-3'-deoxyguanosine (3'-F-3'-dG) is a critical modification in therapeutic oligonucleotide design. By replacing the 3'-hydroxyl group with a fluorine atom, this modification acts as a potent chain terminator that blocks 3'-exonuclease degradation, significantly enhancing serum stability.

However, purifying these molecules presents a dual physicochemical challenge:

  • The "G-Factor" (G-Quadruplexes): As a guanosine analog, 3'-F-3'-dG contributes to G-rich motifs capable of forming Hoogsteen-paired G-quadruplexes. These secondary structures are highly stable, causing peak broadening and aggregation during chromatography.

  • Hydrophobic Shift: The fluorine atom is significantly more hydrophobic than the native hydroxyl group, altering the partition coefficient in reversed-phase systems.

This guide compares the two dominant purification modalities—Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion Exchange (AEX) HPLC —to determine the optimal workflow for your specific sequence.

Comparative Analysis: IP-RP vs. AEX HPLC

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP)

Mechanism: Separates based on hydrophobicity using an ion-pairing reagent (e.g., TEAA, HFIP) that masks the phosphate backbone's negative charge.

  • Relevance to 3'-F-3'-dG: The 3'-Fluoro modification increases the hydrophobicity of the full-length product (FLP) compared to non-fluorinated impurities, potentially enhancing resolution.

  • Best For: Short to medium oligos (< 50-mer), high-purity requirements (>95%), and LC-MS compatible workflows.

Method 2: High-pH Anion Exchange HPLC (AEX)

Mechanism: Separates based on the number of charged phosphate groups (length-based resolution).

  • Relevance to 3'-F-3'-dG: The ability to run at pH 12 is the "killer feature" for G-rich sequences. At this pH, the N1 proton of guanine is removed (pKa ~9.2), destabilizing hydrogen bonds and denaturing G-quadruplexes into single strands.

  • Best For: Long oligos (> 40-mer), G-rich sequences prone to aggregation, and separating n-1 failure sequences based purely on length.

Performance Comparison Matrix
FeatureIP-RP HPLC (High Temp)High-pH AEX HPLC
Primary Separation Principle Hydrophobicity (Lipophilicity)Charge interaction (Length)
G-Quadruplex Handling Moderate: Requires 60–80°C column temp to denature.Excellent: pH 12 chemically denatures structures.
Resolution of n-1 Impurities High: Especially with "DMT-on" strategies.High: Purely length-based separation.
Recovery / Yield High (volatile buffers easy to remove).Moderate (requires desalting step).
Throughput High (shorter run times).Lower (longer gradients + desalting).
3'-F Specificity Fluorine increases retention time (Rt).Fluorine has negligible effect on Rt.

Decision Logic: Selecting the Right Method

The following decision tree illustrates the logical flow for selecting a purification method based on oligonucleotide properties.

purification_logic Start Start: 3'-F-3'-dG Oligo Check_G Is the Sequence G-Rich? (>40% G or >3 consecutive Gs) Start->Check_G Check_Len Sequence Length? Check_G->Check_Len No Decision_Temp Can target withstand 65-80°C? Check_G->Decision_Temp Yes (Risk of Quadruplex) Method_IPRP METHOD A: IP-RP HPLC (High Temp 65°C) Check_Len->Method_IPRP < 50 mer Method_AEX METHOD B: High-pH AEX (pH 12) Check_Len->Method_AEX > 50 mer Decision_Temp->Method_IPRP Yes Decision_Temp->Method_AEX No (Use Chemical Denaturation)

Caption: Decision matrix for purifying 3'-F-3'-dG oligonucleotides, prioritizing G-quadruplex management.

Detailed Experimental Protocols

Protocol A: High-Temperature IP-RP HPLC

Recommended for standard 3'-F-3'-dG oligos < 50-mer.

Rationale: The 3'-F modification is hydrophobic. Using a "DMT-on" (Dimethoxytrityl) strategy allows the full-length product (containing the hydrophobic 5'-DMT and 3'-F) to be easily separated from truncated n-1 failures (which lack the 5'-DMT).

Reagents:

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 or C4 Oligonucleotide column (e.g., XBridge, Clarity Oligo-RP).

Step-by-Step Workflow:

  • Sample Prep: Dissolve crude oligo in water. Centrifuge to remove particulates.

  • System Setup: Set column oven to 65°C . Crucial: This temperature is required to disrupt weak G-quadruplexes and ensure sharp peaks.

  • Equilibration: Flush column with 5% B for 5 minutes.

  • Gradient:

    • 0–2 min: 5% B (Load)

    • 2–20 min: Linear gradient 5% → 35% B. (Adjust slope based on oligo length; shallower gradients = higher resolution).

    • 20–25 min: 95% B (Wash).

  • Collection: Collect the major peak. If "DMT-on", the main peak will elute significantly later than failure sequences.

  • Post-Processing: If DMT-on, perform acid detritlyation (2% TFA) followed by extraction or desalting.

Protocol B: High-pH Anion Exchange (AEX)

Recommended for G-rich sequences or long oligos (>50-mer).

Rationale: High pH (11–12) removes protons from Guanine and Thymine, preventing hydrogen bonding. This linearizes the 3'-F-3'-dG oligo, ensuring that separation is driven strictly by length (charge) rather than secondary structure.

Reagents:

  • Mobile Phase A: 20 mM NaOH (pH ~12) + 20 mM NaClO₄ (Sodium Perchlorate) or NaCl.

  • Mobile Phase B: 20 mM NaOH + 1.0 M NaClO₄ or NaCl.

  • Column: Strong Anion Exchange (SAX) polymer-based column (e.g., Dionex DNAPac PA200). Note: Silica columns will dissolve at pH 12.

Step-by-Step Workflow:

  • Sample Prep: Dissolve in 20 mM NaOH to pre-denature the sample.

  • System Setup: Ambient temperature (pH does the work).

  • Gradient:

    • 0–2 min: 10% B.

    • 2–30 min: Linear gradient from 20% → 60% B. (Target the elution window of your specific length).

  • Collection: The full-length product will elute last (highest negative charge).

  • Desalting (Mandatory): Collected fractions contain high salt and NaOH. Immediately neutralize with dilute acetic acid and desalt using a NAP-25 column or tangential flow filtration (TFF).

Troubleshooting & Expert Insights

Issue: Broad or Split Peaks in IP-RP

  • Cause: Incomplete denaturation of G-quadruplexes involving the 3'-F-3'-dG residues.

  • Fix: Increase column temperature to 75°C or 80°C. Alternatively, switch to a Tetrabutylammonium (TBA) ion-pairing reagent, which is bulkier and can help disrupt secondary structures better than TEAA.

Issue: Low Recovery of 3'-F-3'-dG Oligo

  • Cause: Hydrophobic adsorption. The 3'-F modification increases affinity for hydrophobic surfaces (tubing, injector loops).

  • Fix: Use "Low Adsorption" (MaxPeak/PEEK-lined) hardware. Ensure the sample is dissolved in 5-10% acetonitrile before injection to prevent adsorption to the vial.

Issue: Retention Time Shift

  • Observation: 3'-F-3'-dG oligos elute later than their unmodified parent sequences in IP-RP.

  • Insight: This is expected. Fluorine is a bio-isostere of OH but is more lipophilic. Do not mistake the later peak for a contaminant; verify with Mass Spectrometry.

References

  • Gilar, M. et al. (2002). "Ion-pair reversed-phase HPLC of oligonucleotides: Effect of ion-pairing reagent and column temperature." Journal of Chromatography A. Link

  • Thayer, J. R. et al. (2011). "Separation of oligonucleotide isomers on strong anion-exchange columns." Analytical Biochemistry. Link

  • McCarthy, S. M. et al. (2020). "Reversed-phase ion-pair liquid chromatography analysis of oligonucleotides." Waters Application Note. Link

  • Agilent Technologies. (2022). "Purification of Oligonucleotides using Agilent PL-SAX Strong Anion Exchange Columns." Technical Guide. Link

  • Glen Research. "Physical Properties of Modified Oligonucleotides: 3'-Fluoro Modifications." Glen Report. Link

Comparing binding affinity of 3'-F-dG vs 2'-F-dG oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2'-Fluoro-2'-deoxyguanosine (2'-F-dG) and 3'-Fluoro-2'-deoxyguanosine (3'-F-dG) modifications.

The Bottom Line:

  • 2'-F-dG is the industry standard for increasing binding affinity (

    
    ) and nuclease resistance within the internal sequence of an oligonucleotide (gapmers, siRNA, aptamers).
    
  • 3'-F-dG is a specialized chain terminator used almost exclusively as a 3'-terminal cap to block exonuclease degradation or for mechanistic polymerase studies. It cannot be used as an internal modification in standard 3'→5' synthesis.

Part 1: Structural Mechanistics & Pucker Analysis

The functional differences between these two modifications are driven by the "Sugar Pucker"—the conformation of the ribose ring induced by the high electronegativity of the fluorine atom (The Gauche Effect).

2'-F-dG (Internal Affinity Enhancer)
  • Modification: Fluorine replaces the 2'-OH of the ribose.[1][2][3][4]

  • Conformation: The high electronegativity of the 2'-Fluorine pulls the sugar ring into a C3'-endo (North) conformation.[4][5]

  • Effect: This conformation mimics RNA (A-form helix).[4][6] When incorporated into DNA or RNA strands, it pre-organizes the oligonucleotide into a structure that is thermodynamically primed for binding to RNA targets. This reduces the entropic penalty of binding, resulting in a massive increase in melting temperature (

    
    ).
    
3'-F-dG (Terminal Stabilizer)
  • Modification: Fluorine replaces the 3'-OH of the deoxyribose.

  • Conformation: Similar to 2'-F, the 3'-Fluorine also favors the C3'-endo (North) pucker due to stereoelectronic effects.

  • Constraint: Because the 3'-OH is replaced by Fluorine, no phosphodiester bond can be formed to the next nucleotide. This makes 3'-F-dG a strict chain terminator in standard synthesis.

Structural Logic Diagram

The following diagram illustrates the decision logic based on structural constraints.

G Start Experimental Goal Branch1 Need Internal Modification? Start->Branch1 Branch2 Need 3'-End Protection? Branch1->Branch2 No Sol_2F Select 2'-F-dG (Affinity + Stability) Branch1->Sol_2F Yes (Gapmers, siRNA) Sol_3F Select 3'-F-dG (Termination + Stability) Branch2->Sol_3F Yes (Aptamer Capping) Mech_2F Mechanism: C3'-endo Pucker Pre-organizes A-form Helix Increases Tm ~2°C/mod Sol_2F->Mech_2F Mech_3F Mechanism: Blocks 3'-Exonuclease Prevents Polymerase Extension Minimal Global Affinity Impact Sol_3F->Mech_3F

Caption: Decision matrix for selecting Fluorinated dG analogs based on positional requirements and thermodynamic goals.

Part 2: Comparative Performance Data

The following table summarizes the performance metrics. Note that "Binding Affinity" for 3'-F is context-dependent (terminal only), whereas 2'-F is cumulative.

Feature2'-F-dG (Internal)3'-F-dG (Terminal)
Primary Application Affinity Enhancement, Gapmers, siRNANuclease Resistance (Capping), Termination

(vs RNA target)
+1.8°C to +2.5°C per modification [1]Negligible (Single point interaction)
Sugar Pucker C3'-endo (RNA-like / North)C3'-endo (RNA-like / North)
Nuclease Resistance Moderate (High if combined with PS backbone)High (Blocks 3'-exonuclease attack)
Synthesis Compatibility Compatible with standard elongationTerminates synthesis (Must be at 3' end)
Polymerase Interaction Generally tolerated (e.g., by T7 RNA pol)Blocks extension (Chain terminator)
Binding Affinity Analysis[7][8][9][10]
  • 2'-F-dG: The binding affinity increase is additive.[5] A fully modified 2'-F oligonucleotide (e.g., 2'-F-RNA) binds to RNA targets with significantly higher affinity than DNA:RNA or RNA:RNA duplexes.[7] This allows for the use of shorter oligonucleotides to achieve the same silencing effect.

  • 3'-F-dG: While the 3'-F modification itself adopts a favorable C3'-endo pucker, its contribution to the global binding affinity of a 20-mer oligonucleotide is statistically insignificant compared to the bulk sequence. Its value lies in preventing the "fraying" and degradation of the 3' end.

Part 3: Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: UV Melting Analysis (Determining Affinity / )

Use this to quantify the stabilizing effect of 2'-F-dG.

  • Preparation: Prepare 1.0 µM equimolar concentrations of the modified oligonucleotide and its complementary RNA target in Binding Buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Degassing: Degas solutions for 10 minutes to prevent bubble formation during heating.

  • Ramping: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Heat to 90°C (denature).

    • Cool slowly to 20°C (anneal).

    • Measurement: Ramp temperature from 20°C to 90°C at a rate of 0.5°C/min , monitoring absorbance at 260 nm.

  • Calculation: Calculate

    
     using the first derivative method (
    
    
    
    ).
  • Validation: Compare the

    
     of the 2'-F modified oligo against an unmodified DNA control. Expect 
    
    
    
    per 2'-F substitution.[5]
Protocol B: 3'-Exonuclease Stability Assay

Use this to verify the capping efficiency of 3'-F-dG.

  • Substrate: Prepare 5 µM of 3'-F-dG capped oligo and a standard 3'-OH control oligo.

  • Incubation: Incubate oligos with Snake Venom Phosphodiesterase (SVPD) (a potent 3'→5' exonuclease) in reaction buffer (50 mM Tris-HCl, 10 mM MgCl2) at 37°C.

  • Time Points: Aliquot samples at T=0, 15, 30, 60, and 120 minutes. Quench immediately with EDTA/Formamide loading dye.

  • Analysis: Run samples on a 20% Polyacrylamide Gel (PAGE) with Urea (denaturing).

  • Result: The 3'-OH control should show a "laddering" degradation pattern. The 3'-F-dG oligo should remain as a distinct, full-length band, confirming resistance.

Part 4: References

  • Kawasaki, A. M., et al. (1993). "Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets." Journal of Medicinal Chemistry. Link

  • Manoharan, M. (1999). "2'-Carbohydrate modifications in antisense oligonucleotide therapy: importance of conformation, configuration and conjugation." Biochimica et Biophysica Acta (BBA). Link

  • Pallan, P. S., et al. (2011). "Structure and conformation of the 3'-fluoro-2',3'-dideoxyribose modification in DNA." Acta Crystallographica. (Demonstrates the C3'-endo pucker preference of 3'-F). Link

  • Watts, J. K., & Corey, D. R. (2012). "Silencing disease genes in the laboratory and the clinic." Journal of Pathology. (Review of 2'-F and other modifications in therapy). Link

Sources

NMR structural analysis of 3'-fluoro modified 2'-5' DNA linkages

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative NMR Structural Guide: 3'-Fluoro Modified 2'-5' DNA Linkages Subtitle: A Technical Analysis of Conformational Pre-organization, Stability, and RNA Binding Affinity

Executive Summary

This guide provides a structural and functional comparison of 3'-deoxy-3'-fluoro-2'-5' isoDNA (3'-F 2'-5' DNA) against unmodified 2'-5' DNA and standard RNA therapeutics. Designed for structural biologists and oligonucleotide chemists, this document details how the introduction of a fluorine atom at the 3'-position of a 2'-5' linked backbone fundamentally alters sugar puckering via the gauche effect.

Key Takeaway: While unmodified 2'-5' DNA often adopts a flexible or DNA-like (South) conformation that binds poorly to RNA, the 3'-fluoro modification locks the sugar into an RNA-like C3'-endo (North) pucker . This pre-organization significantly enhances thermodynamic stability (


) when hybridized to RNA targets and provides superior nuclease resistance.

Part 1: The Structural Landscape

To understand the value of the 3'-fluoro modification, we must first analyze the limitations of the alternatives.

The Alternatives
  • Native 2'-5' DNA (Iso-DNA): Lacks the 3'-F. The sugar ring is flexible but often biases toward the C2'-endo (South) pucker, typical of B-form DNA.[1] This mismatch in geometry prevents stable duplex formation with RNA (which is A-form/North).

  • 2'-F RNA (3'-5' linkage): The industry standard for siRNA/antisense. It adopts a C3'-endo (North) pucker but utilizes the canonical 3'-5' phosphodiester backbone.

The Solution: 3'-F 2'-5' DNA

Replacing the 3'-hydroxyl (or hydrogen) with fluorine creates a "hyper-modified" scaffold.

  • The Mechanism (Gauche Effect): The highly electronegative fluorine atom at C3' prefers a gauche orientation relative to the ring oxygen (O4'). This stereoelectronic force drives the ribose ring into the C3'-endo (North) conformation.[2]

  • The Result: A 2'-5' backbone that mimics the geometry of RNA, allowing for high-affinity binding to RNA targets while maintaining the nuclease resistance inherent to the 2'-5' linkage.

Part 2: Comparative NMR Analysis

This section details the experimental evidence required to validate the structural claims.

Experimental Workflow

The following diagram outlines the critical path for structural validation using NMR.

NMR_Workflow Synth Solid-Phase Synthesis (3'-F Phosphoramidites) Purify HPLC Purification & Desalting Synth->Purify Sample NMR Sample Prep (D2O, 0.5-3.0 mM) Purify->Sample Acq Data Acquisition (1H, 19F, COSY, NOESY) Sample->Acq Analysis Pucker Analysis (PSEUROT / J-Coupling) Acq->Analysis

Figure 1: End-to-end workflow for structural characterization of modified oligonucleotides.

Key NMR Markers & Data Interpretation

The sugar pucker is determined primarily by the scalar coupling constants (


) between protons on the sugar ring.
ParameterUnmodified 2'-5' DNA3'-F 2'-5' DNA (The Product) Standard RNA (Reference)
Dominant Pucker C2'-endo (South) / FlexibleC3'-endo (North) C3'-endo (North)

Coupling
High (> 7.0 Hz)Low (< 2.0 Hz) Low (< 2.0 Hz)

Coupling
LowHigh (~ 8-10 Hz) High
19F NMR Signal N/ADistinct multiplet (sensitive to pucker)N/A (unless 2'-F)
RNA Affinity (

)
Low / DestabilizingHigh / Stabilizing High

Expert Insight: In 3'-F 2'-5' DNA, look specifically for the diminished


 coupling . If you observe a 

of ~1-2 Hz, the sugar is locked in the North conformation. If it rises to 5-6 Hz, the ring is flexible or equilibrating, indicating potential synthesis failure or sequence-dependent flexibility.

Part 3: Functional Implications (Stability & Binding)

Nuclease Resistance

The 2'-5' linkage itself is not recognized by standard nucleases (which cleave 3'-5' bonds). However, specific 2'-5' phosphodiesterases exist.

  • Data: The 3'-F modification adds steric and electronic protection, increasing the half-life (

    
    ) in serum significantly compared to unmodified 2'-5' oligomers.
    
RNA Binding Affinity (Thermal Denaturation)
  • Unmodified 2'-5': When hybridized to RNA, the duplex is often unstable because the DNA strand fights to be "South" while the RNA strand is "North."

  • 3'-F Modified: The modification pre-organizes the strand into the "North" pucker before binding. This reduces the entropy penalty of binding, resulting in a higher Melting Temperature (

    
    ).
    

Pucker_Equilibrium South South (C2'-endo) Flexible / DNA-like (Unmodified 2'-5') North North (C3'-endo) Rigid / RNA-like (3'-F Modified) South->North 3'-F Substitution (Gauche Effect) Target RNA Target Binding (High Affinity) South->Target Entropy Penalty (Low Affinity) North->Target Pre-organized Binding

Figure 2: The Gauche Effect drives the conformational equilibrium toward the RNA-binding competent 'North' state.

Part 4: Detailed Experimental Protocol

To replicate these structural findings, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve the lyophilized oligonucleotide in

    
    . Avoid phosphate buffers if studying 
    
    
    
    to prevent signal overlap; use
    
    
    -Tris or simply adjust pH with NaOD/DCl.
  • Concentration: 1.0 – 3.0 mM is ideal for 2D experiments.

  • Reference: Add an internal standard (e.g., DSS) or reference to the residual HDO peak (4.79 ppm at 25°C).

Step 2: Data Acquisition (600 MHz+ recommended)
  • 1D

    
     NMR:  Acquire with water suppression (excitation sculpting or presat). Check for sharp anomeric protons (
    
    
    
    ) between 5.5 – 6.5 ppm.
  • 1D

    
     NMR:  Essential for confirming the modification. The fluorine signal is a sensitive probe for the local environment.
    
  • 2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy):

    • Purpose: To measure scalar couplings (

      
      ) accurately.
      
    • Focus: Examine the cross-peak between

      
       and 
      
      
      
      .[3]
    • Validation: In 3'-F 2'-5' DNA, this cross-peak should be weak or absent (due to small

      
      ). A strong cross-peak indicates a South pucker (failure).
      
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing time: 200–400 ms.

    • Purpose: Determine inter-proton distances to confirm the

      
       conformation of the nucleobase (usually 
      
      
      
      ).
Step 3: Structure Calculation

Use the extracted J-couplings to calculate the phase angle of pseudorotation (


) using the PSEUROT algorithm or similar scripts.
  • Target Metric:

    
     (North) for 3'-F modified sequences.
    

References

  • Damha, M. J., et al. (1994). "Conformation analysis of 3'-fluorinated A(2'-5')A(2'-5')A fragments. Relation between conformation and biological activity." Nucleic Acids Research.[4]

  • Guschlbauer, W., & Jankowski, K. (1980). "Nucleoside conformation is determined by the electronegativity of the sugar substituent." Nucleic Acids Research.[4]

  • Watts, J. K., & Damha, M. J. (2008). "2'-Fluoro-arabinonucleic acid (2'F-ANA): modified ion or mimic?" Canadian Journal of Chemistry.

  • Thibaudeau, C., et al. (2011). "The role of fluorine in the structure and function of nucleic acids." Future Medicinal Chemistry.

Sources

Comparative Nuclease Stability Assays for 3'-F-dG Modified Aptamers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative assessment of nuclease stability for aptamers modified with 3'-Fluoro-2'-deoxyguanosine (3'-F-dG) . This specific modification acts as a 3'-terminal cap, replacing the standard 3'-hydroxyl group with a fluorine atom. This substitution mechanically blocks the nucleophilic attack required by 3'-exonucleases, a primary pathway of aptamer degradation in serum.

Executive Summary & Mechanistic Rationale

The clinical translation of nucleic acid aptamers is frequently stalled by their rapid degradation in biological fluids. While internal modifications (e.g., 2'-F, 2'-OMe) protect against endonucleases, the 3'-terminus is the primary entry point for serum exonucleases.

The 3'-F-dG Solution: Standard DNA/RNA possesses a 3'-hydroxyl (3'-OH) group, which is the essential substrate for exonucleases to hydrolyze the phosphodiester bond.

  • Mechanism: 3'-F-dG replaces this 3'-OH with a fluorine atom.

  • Effect: The high electronegativity and lack of a nucleophilic hydroxyl group render the 3'-end inert to 3'-exonuclease attack, effectively "capping" the aptamer.

This guide compares three distinct assay platforms to validate this stability: Serum Incubation (Physiological Standard), Snake Venom Phosphodiesterase (SVPD) Challenge (Mechanistic Specificity), and Real-Time Fluorescence (High Throughput).

Comparative Analysis of Stability Assays

The following table summarizes the operational differences between the three primary assays used to evaluate 3'-F-dG stability.

FeatureAssay A: Serum Incubation Assay B: SVPD Challenge Assay C: Real-Time Fluorescence
Primary Target All nucleases (endo + exo)3'-Exonucleases (Specific) 3'-Exonucleases (Screening)
Physiological Relevance High (Mimics in vivo)Low (Hyper-aggressive)Low (Synthetic buffer)
Sensitivity ModerateHigh High
Throughput Low (Requires PAGE)Medium (PAGE/HPLC)High (Plate Reader)
Cost LowModerateLow
Best Use Case Pre-clinical validationProof-of-Mechanism for 3'-F-dG Rapid library screening

Detailed Experimental Protocols

Assay A: Serum Stability (The Gold Standard)

Purpose: To determine the half-life (


) of the aptamer in a physiologically relevant matrix containing a complex mixture of nucleases.

Reagents:

  • Pooled Human Serum (Sigma or equivalent), heat-inactivated option not recommended for stability testing.

  • 1x PBS (Phosphate Buffered Saline).

  • Formamide Loading Buffer (95% formamide, 20 mM EDTA).

  • SYBR Gold or Ethidium Bromide for staining.

Protocol:

  • Preparation: Dilute aptamer to 4 µM in PBS. Fold the aptamer by heating to 95°C for 5 min, then cooling to room temperature (RT) over 15 min.

  • Incubation: Mix folded aptamer with 100% human serum to a final concentration of 90% serum (e.g., 90 µL serum + 10 µL aptamer).

  • Time Course: Incubate at 37°C. Collect 10 µL aliquots at

    
     hours.
    
  • Quenching: Immediately mix aliquots with 10 µL of Formamide Loading Buffer and flash freeze at -80°C to stop enzyme activity.

  • Analysis:

    • Thaw samples and heat to 95°C for 2 min.

    • Load onto a 15% Denaturing Polyacrylamide Gel (PAGE) containing 7M Urea.

    • Run at 200V for 45-60 mins.

    • Stain with SYBR Gold and image.[1]

  • Quantification: Measure band intensity of the full-length product using ImageJ. Plot relative intensity vs. time.

Critical Note: Serum contains both endo- and exonucleases. If your 3'-F-dG aptamer degrades here but is stable in Assay B (SVPD), the degradation is likely due to endonuclease attack, indicating a need for internal modifications (e.g., 2'-OMe).

Assay B: Snake Venom Phosphodiesterase (SVPD) Challenge

Purpose: To specifically stress-test the 3'-cap. SVPD is an aggressive 3'-exonuclease. Resistance here proves the 3'-F-dG is functional.

Reagents:

  • Crotalus adamanteus venom phosphodiesterase I (SVPD) (Worthington or Sigma).

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.9), 100 mM NaCl, 14 mM MgCl₂.

Protocol:

  • Enzyme Prep: Reconstitute SVPD to 0.1 U/µL in storage buffer (50% glycerol, 10 mM Tris pH 7.5).

  • Reaction Mix: Combine:

    • 10 pmol folded Aptamer

    • 2 µL 10x Reaction Buffer

    • Water to 19 µL

  • Initiation: Add 1 µL SVPD (0.01 - 0.1 Units depending on aggressiveness required).

  • Incubation: Incubate at 37°C.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Add equal volume of 2x Urea/EDTA loading dye and heat to 95°C.

  • Analysis: Analyze via Denaturing PAGE (as above) or Anion Exchange HPLC for higher resolution of truncated products.

Interpretation:

  • Unmodified DNA: Degrades within minutes (

    
     min).
    
  • 3'-F-dG Modified: Should show significant resistance (

    
     hours). A "laddering" pattern from the bottom up indicates the cap failed or was cleaved off.
    
Assay C: High-Throughput Fluorescence (Exo I Screening)

Purpose: Rapidly screen hundreds of candidates. Uses Exonuclease I (single-strand specific 3'-exo) and a DNA-binding dye.

Protocol:

  • Plate Setup: Use a 96-well black plate.

  • Mix: Add 100 nM Aptamer + 1x SYBR Gold in reaction buffer.

  • Baseline: Measure fluorescence (Ex 495 / Em 537).

  • Digestion: Add Exonuclease I (0.5 U/well).

  • Kinetics: Measure fluorescence every 60 seconds for 1 hour at 37°C.

  • Result:

    • Rapid Decay: Unstable 3'-end.

    • Stable Signal: 3'-F-dG is intact (SYBR Gold remains bound to the oligonucleotide).

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Nuclease Resistance

This diagram illustrates why the 3'-F-dG modification blocks exonuclease activity compared to a standard 3'-OH.

NucleaseMechanism Standard Standard DNA (3'-OH) Exo 3'-Exonuclease (Nucleophilic Attack) Standard->Exo Substrate Modified 3'-F-dG Modified (3'-F) Modified->Exo Resists Hydrolysis Phosphodiester Bond Cleavage Exo->Hydrolysis Requires 3'-OH Blocked Steric/Chemical Blockade Exo->Blocked No 3'-OH Degradation Rapid Degradation Hydrolysis->Degradation Stable High Stability Blocked->Stable

Caption: Comparative mechanism of 3'-exonuclease attack on standard DNA versus the blocking effect of 3'-F-dG modification.

Diagram 2: Assay Selection Decision Matrix

Use this workflow to determine the appropriate assay for your development stage.

AssaySelection Start Start: Select Assay Goal What is the primary goal? Start->Goal Screening Screening >10 Candidates Goal->Screening Mechanism Validating 3'-Cap Efficacy Goal->Mechanism PreClin Pre-Clinical Simulation Goal->PreClin HT_Assay Assay C: Fluorescence (Exo I) Screening->HT_Assay SVPD_Assay Assay B: SVPD Challenge Mechanism->SVPD_Assay Serum_Assay Assay A: Serum Incubation PreClin->Serum_Assay

Caption: Decision matrix for selecting the optimal nuclease stability assay based on research phase and throughput requirements.

References

  • Effect of Chemical Modifications on Aptamer Stability in Serum. Nucleic Acid Therapeutics, 2017. [Link]

  • Stability of oligonucleotides towards snake venom phosphodiesterase. Nucleic Acids Research, 1991. [Link]

  • High-throughput quantitative binding analysis of DNA aptamers using exonucleases. Nucleic Acids Research, 2022. [Link]

  • Aptamer Stability Analysis Services. Creative Biolabs. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3'-F-3'-dG(iBu)-2'-phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis

As researchers at the forefront of genetic and therapeutic innovation, our work with specialized reagents like 3'-F-3'-dG(iBu)-2'-phosphoramidite is fundamental. This purine nucleoside analog is a critical building block in the synthesis of modified DNA and RNA, enabling the development of novel diagnostics and therapeutics.[1][2][3] However, our responsibility does not end with the successful synthesis of an oligonucleotide. The safe and compliant disposal of residual and waste materials is a paramount aspect of laboratory science, ensuring the safety of our personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, grounding our practices in the regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]

Hazard Identification and Risk Assessment: Know Your Waste

Proper disposal begins with a thorough understanding of the material's characteristics. While a manufacturer-specific Safety Data Sheet (SDS) should always be the primary source of information, the chemical nature of this compound informs a robust disposal strategy.

  • Phosphoramidite Moiety : Phosphoramidites are highly reactive molecules, particularly susceptible to hydrolysis in the presence of moisture or acidic conditions.[6][7] This reactivity is essential for oligonucleotide synthesis but makes the unreacted material hazardous.[1] Improper handling can lead to degradation into byproducts that may pose different, and potentially unknown, hazards.

  • Halogenated Organic Compound : The presence of a fluorine atom ('-F') classifies this compound as a halogenated organic substance .[8][9] This is the single most critical factor for its disposal. Halogenated and non-halogenated waste streams must be rigorously segregated. The combustion of mixed waste can lead to the formation of highly toxic and corrosive byproducts (e.g., hydrogen fluoride) and requires specialized incineration facilities.[10][11]

  • Solvent Solution : In the laboratory, this solid phosphoramidite is typically dissolved in an anhydrous organic solvent, most commonly acetonitrile. Therefore, the waste generated is not the pure compound but a mixture. This entire mixture is considered hazardous waste.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling any chemical waste, ensuring adequate personal protection is essential. The following table outlines the minimum required PPE for handling waste containing this compound.

PPE ComponentStandard / SpecificationRationale
Safety Goggles ANSI Z87.1 certifiedProtects eyes from splashes of chemical waste, which can cause serious and irreversible damage.[9]
Nitrile Gloves Chemically resistantPrevents skin contact with the phosphoramidite and associated solvents. Always check glove compatibility charts for the specific solvents being used.[9]
Laboratory Coat Flame-resistantProtects skin and personal clothing from contamination.[9]
Closed-toe Shoes -Prevents injury from spills and dropped equipment.[9]

All handling of open waste containers must be performed inside a certified chemical fume hood to prevent the inhalation of volatile organic compounds (VOCs) from the solvent.[11][12]

Waste Segregation: The Critical Decision Point

The cornerstone of compliant chemical waste disposal is meticulous segregation at the point of generation.[13] Co-mingling incompatible waste streams is a serious safety violation that can result in dangerous chemical reactions and significantly complicates the disposal process.[14]

The following decision workflow is the mandatory first step for disposing of any waste from reactions involving this compound.

WasteSegregation start Waste Generated (e.g., excess reagent in acetonitrile, quench solutions, rinsate) decision Does the waste contain This compound or any other halogenated compound (F, Cl, Br, I)? start->decision halogenated HALOGENATED ORGANIC LIQUID WASTE decision->halogenated  Yes   non_halogenated NON-HALOGENATED ORGANIC LIQUID WASTE decision->non_halogenated  No   storage Properly Labeled & Sealed Container in Designated Satellite Accumulation Area halogenated->storage non_halogenated->storage

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure safe and compliant disposal of waste containing this compound.

Step 1: Select the Correct Waste Container
  • Choose a container designated for "Halogenated Organic Liquid Waste." [8][10]

  • The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass. Plastic containers are often preferred to minimize the risk of breakage.[15][16]

  • Ensure the container is in good condition, free of cracks or leaks, and has a secure, vapor-tight screw-top cap.[4][17]

Step 2: Label the Container Before Use
  • Proper labeling is a strict regulatory requirement.[13] Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.[15]

  • The label must include:

    • The words "Hazardous Waste" .[4]

    • The full chemical names of all constituents. Do not use abbreviations or chemical formulas. For example: "Acetonitrile, this compound".[15]

    • The approximate percentage or concentration of each component.

    • The relevant hazard pictograms (e.g., Flammable, Health Hazard, Irritant).

    • The accumulation start date (the date the first drop of waste is added).

    • The Principal Investigator's name and laboratory location.[15]

Step 3: Dispense Waste Safely
  • Perform all waste transfers inside a chemical fume hood.[12]

  • Use a funnel to prevent spills.

  • Keep the waste container closed at all times , except when actively adding waste.[10][17] This minimizes the release of volatile vapors and prevents contamination.

Step 4: Store the Waste Container Properly
  • Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[16]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4]

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[17]

  • Ensure the SAA is away from heat sources, direct sunlight, and incompatible chemicals.[13][14]

Step 5: Dispose of Contaminated Solid Waste
  • Empty Reagent Bottles : Triple-rinse the empty this compound bottle with a suitable solvent (e.g., acetonitrile). Collect all rinsate as Halogenated Organic Liquid Waste . After rinsing, deface the label completely and dispose of the bottle in the appropriate glass or plastic recycling bin as per your institution's policy.[14]

  • Contaminated Labware : Disposable items such as pipette tips, gloves, and weigh boats that come into contact with the phosphoramidite should be collected in a separate, clearly labeled bag or container for "Contaminated Solid Waste" or "Hazardous Solid Waste" and disposed of through your EHS department.

Step 6: Arrange for Final Disposal
  • Do not dispose of this chemical waste down the drain or in the regular trash.[8][15] This is a serious violation of EPA regulations under the Resource Conservation and Recovery Act (RCRA).[18]

  • Monitor the fill level and accumulation date of your waste container. Do not overfill (a maximum of 90% full is a good practice).

  • Follow your institutional procedures to request a waste pickup from your EHS or Hazardous Waste Management department. They will transport the waste to a licensed treatment, storage, and disposal facility (TSDF).[15][16]

Conclusion: A Culture of Safety

The responsible management of chemical waste is an integral part of scientific excellence. For a specialized reagent like this compound, this means recognizing its halogenated nature as the primary driver for its disposal pathway. By adhering to the principles of meticulous segregation, proper labeling, and safe storage, we uphold our commitment to a safe laboratory environment and our duty of environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste.
  • Labor Security System.
  • Environmental Health and Radiation Safety, University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Stanford Environmental Health & Safety.
  • Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Triumvirate Environmental. (2022, July 12).
  • Braun Research Group, Northwestern University.
  • Tetra Tech. (2022, July 12).
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • BroadPharm. This compound, 2080404-21-1.
  • Oregon OSHA.
  • University of Washington Environmental Health & Safety.
  • American Chemistry Council.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
  • U.S. Department of Labor, Occupational Safety and Health Administration.
  • U.S. Department of Labor, Occupational Safety and Health Administration.
  • Cayman Chemical. 3'-fluoro-3'-dG(iBu)-2'-phosphoramidite.
  • MedChemExpress. This compound | Purine Nucleoside Analog.
  • PubMed. (2015, September 23). The Degradation of dG Phosphoramidites in Solution.
  • ResearchGate. (2015, September 23). The Degradation of dG Phosphoramidites in Solution.
  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine.
  • MilliporeSigma. DNA Oligonucleotide Synthesis.

Sources

Personal protective equipment for handling 3'-F-3'-dG(iBu)-2'-phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3'-F-3'-dG(iBu)-2'-phosphoramidite is a specialized nucleoside phosphoramidite used primarily in the synthesis of cyclic dinucleotides (CDNs) for STING pathway activation and therapeutic oligonucleotide development.[1] Unlike standard DNA/RNA monomers, this compound features a 3'-fluoro substituent and a 2'-phosphoramidite linkage , necessitating specific handling protocols to preserve its integrity and ensure operator safety.

Critical Operational Directive: This compound is extremely moisture-sensitive and potentially bioactive . All handling must occur under strictly anhydrous conditions using appropriate containment strategies to prevent hydrolysis and personnel exposure.

Chemical Property Detail
Full Chemical Name 5'-O-DMT-N2-isobutyryl-3'-deoxy-3'-fluoroguanosine-2'-cyanoethyl-N,N-diisopropylphosphoramidite
CAS Number 2080404-21-1
Molecular Formula C₄₄H₅₃FN₇O₈P
Molecular Weight 857.91 g/mol
Physical State White to off-white amorphous powder
Solubility Soluble in Anhydrous Acetonitrile (ACN), Dichloromethane (DCM)
Storage Condition -20°C (± 5°C), under Argon/Nitrogen, desiccated

Risk Assessment & Hazard Identification

While standard phosphoramidites are irritants, the fluorinated nature and biological activity (STING agonism potential) of this nucleoside analog require an elevated biosafety approach.

Primary Hazards[2]
  • Moisture Sensitivity (Chemical Hazard): Rapidly hydrolyzes upon contact with atmospheric moisture, releasing diisopropylamine and degrading to the non-reactive H-phosphonate species. This compromises coupling efficiency and synthesis yield.

  • Bioactivity (Biological Hazard): As a nucleoside analog, it may interfere with DNA/RNA replication or cellular signaling pathways if absorbed.

  • Inhalation/Contact (Physical Hazard): Fine particulate dust can cause respiratory sensitization or severe eye irritation.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves may offer insufficient protection against prolonged exposure to acetonitrile solutions of this compound. A double-gloving strategy is mandatory.

Protection Zone Required Equipment Technical Specification / Rationale
Respiratory N95 / P2 Respirator (Solids)Fume Hood (Solutions)Use a certified chemical fume hood (face velocity > 100 fpm) for all weighing and dissolution. Use N95 if weighing outside a hood (not recommended).
Ocular Chemical Splash Goggles Side shields are insufficient due to the risk of splash from volatile solvents (Acetonitrile).
Dermal (Hands) Double Nitrile Gloves (Inner: 4 mil, Outer: 8 mil)Layering Protocol: Inspect inner glove for tears. Change outer glove immediately upon splash contact. Acetonitrile permeates nitrile in <6 mins.
Body Lab Coat (Buttoned) + Tyvek Sleeves Tyvek sleeves prevent wrist exposure between glove and coat cuff, a common contamination point.

Operational Protocol: Handling, Weighing & Dissolution

Objective: Prepare a 0.1M solution in anhydrous acetonitrile while maintaining <30 ppm water content.

Phase 1: Equilibration (The "Warm-Up")

Causality: Opening a cold bottle introduces atmospheric condensation, instantly deactivating the phosphoramidite.

  • Remove the vial from -20°C storage.

  • Place in a desiccator at room temperature for at least 4 hours (overnight preferred).

  • Verification: Wipe the exterior. If any moisture is visible, wait longer. Do not open until the bottle is ambient temperature.

Phase 2: Dissolution Workflow

Solvent: Anhydrous Acetonitrile (water content < 30 ppm).

  • Argon Purge: Gently flush the vial with inert gas (Argon or Nitrogen) before adding solvent.

  • Solvent Addition:

    • Calculate the required volume of Acetonitrile (ACN) for a 0.1 M concentration .

    • Formula:

      
      
      
    • Use a gas-tight syringe to inject ACN through the septum (if available) or add quickly down the side of the vial.

  • Dissolution: Swirl gently. Do not vortex vigorously, as this can splash solution onto the septum/cap, leading to potential loss or contamination.

  • Visual Check: The solution should be clear and particulate-free. If cloudy, moisture contamination may have occurred.

  • Sieve Addition (Optional but Recommended): Add activated 3Å molecular sieves to the solution to scavenge residual moisture.

Phase 3: Instrument Installation
  • Line Purge: Ensure the synthesizer line is flushed with dry ACN before connecting.

  • Speed: Minimize the time the bottle is open to the atmosphere during transfer to the synthesizer.

  • Coupling Time: Due to the 3'-fluoro modification and 2'-linkage, steric hindrance may be higher. Extend coupling time to 6–10 minutes (vs. standard 2 mins) to ensure high efficiency.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (Desiccator, 4+ Hours) Start->Equilibrate CheckTemp Is Bottle at Ambient Temp? Equilibrate->CheckTemp Wait Wait Additional 1 Hour CheckTemp->Wait No (Cold) Open Open in Inert Atmosphere (Glovebox or Argon Line) CheckTemp->Open Yes (Dry) Wait->CheckTemp Dissolve Add Anhydrous ACN (Target 0.1 M) Open->Dissolve Inspect Visual Inspection (Clear Solution?) Dissolve->Inspect Sieves Add 3Å Molecular Sieves Inspect->Sieves Clear Discard Discard/Reprocess (Hydrolysis Risk) Inspect->Discard Cloudy/Precipitate Install Install on Synthesizer (Extend Coupling Time) Sieves->Install

Figure 1: Step-by-step decision tree for the safe retrieval, dissolution, and installation of this compound.

Emergency Procedures

In the event of exposure or release, immediate action is required to mitigate biological and chemical risks.[2]

Scenario Immediate Action Follow-Up
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may increase absorption.Seek medical attention if irritation persists.[3] Review SDS for "Fluorinated Nucleoside" specifics.
Eye Contact Flush eyes with water for 15 minutes, lifting eyelids.[4] Remove contact lenses if safe.[3][5][6]Mandatory ophthalmology consult due to potential for chemical burns from hydrolysis products.
Powder Spill Do not sweep dry. Cover with wet paper towels (to hydrolyze and weigh down dust), then scoop into hazardous waste.Clean area with 10% bleach solution to degrade nucleoside analogs.
Solution Spill Absorb with sand or vermiculite. Ventilate area (ACN vapors are toxic).Dispose of absorbent as halogenated organic waste.

Waste Disposal & Deactivation

Regulatory Classification: This material contains Fluorine (Halogen) and Phosphorus .[4] It must be treated as Halogenated Organic Waste .

  • Solid Waste: Empty vials and contaminated PPE (gloves, wipes) should be placed in a dedicated "Solid Hazardous Waste" container labeled "Toxic/Irritant - Fluorinated Organics".

  • Liquid Waste:

    • Collect all synthesis effluents (ACN wash, deblock, oxidizer) in the Halogenated Solvent Waste stream.

    • Do not mix with oxidizers (Iodine solution) directly in the waste drum without neutralization, as phosphoramidites can react exothermically.

  • Deactivation: For small residuals in vials, add a small amount of 50% Methanol/Water to quench the reactive phosphoramidite group before disposal. This converts the reactive P(III) species to a stable P(V) species.[7]

References

  • Glen Research. User Guide to DNA/RNA Synthesis & Deprotection Strategies. Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Acetonitrile. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.